molecular formula C7H15N3O B2893020 2-Piperazin-1-ylpropanamide CAS No. 1039815-31-0

2-Piperazin-1-ylpropanamide

Cat. No.: B2893020
CAS No.: 1039815-31-0
M. Wt: 157.217
InChI Key: DXLMAWKTIWMTIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Piperazin-1-ylpropanamide is a synthetic organic compound featuring a propanamide backbone substituted with a piperazine ring. This structure serves as a key pharmacophore in medicinal chemistry, with the piperazine moiety being a prevalent feature in numerous biologically active compounds and FDA-approved drugs . Piperazine derivatives are of significant interest in central nervous system (CNS) drug discovery due to their ability to cross the blood-brain barrier and their high binding affinity to various neurological targets . Recent research highlights the potential of novel piperazine derivatives as promising radioprotective agents, offering an optimal balance of efficacy and safety to mitigate DNA damage caused by ionizing radiation . Furthermore, hybrid molecules incorporating the piperazine structure have been rationally designed and evaluated as multifunctional ligands for complex neurodegenerative conditions, demonstrating cholinesterase inhibition, anti-β-amyloid aggregation, and neuroprotection in experimental models . The structural flexibility of the 2-Piperazin-1-ylpropanamide scaffold allows for various modifications, making it a valuable building block in drug discovery for developing therapeutics targeting radioprotection, neurology, and enzymology . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperazin-1-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c1-6(7(8)11)10-4-2-9-3-5-10/h6,9H,2-5H2,1H3,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLMAWKTIWMTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)N1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Engineering the 2-Piperazin-1-ylpropanamide Scaffold: A Mechanistic Whitepaper on Multi-Target Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern hit-to-lead optimization, the selection of a core scaffold dictates the developability of a drug candidate. As a Senior Application Scientist, I evaluate scaffolds not merely on their primary binding affinity, but on their metabolic stability, synthetic tractability, and physicochemical balance. The 2-piperazin-1-ylpropanamide motif has emerged as a highly privileged pharmacophore in medicinal chemistry (1[1]).

The Causality of Scaffold Design:

  • The Piperazine Ring: The basic secondary/tertiary amines (pKa ~9.8) allow for straightforward hydrochloride salt formation, drastically improving aqueous solubility. Structurally, the chair conformation of the piperazine ring restricts rotational degrees of freedom, minimizing the entropic penalty upon target binding and facilitating blood-brain barrier (BBB) penetration for central nervous system (CNS) targets[1].

  • The Propanamide Linker: Unlike a rigid aromatic linker, the propanamide moiety introduces a flexible yet directional hydrogen-bond donor/acceptor network. Crucially, the alpha-methyl group of the propanamide creates a stereocenter. This chiral axis is not an accident; it allows medicinal chemists to stereospecifically tune the ligand to exploit asymmetric binding pockets, dramatically enhancing target selectivity over off-target kinases or receptors.

Translational Applications & Target Engagement

The structural versatility of the 2-piperazin-1-ylpropanamide core has led to its successful deployment across diverse therapeutic areas.

A. Immunology & Pain: MRGPRX2 Antagonism

Mast cell degranulation is a primary driver of neurogenic inflammation, rheumatoid arthritis, and chronic pain. Recent drug discovery efforts have identified the MRGPRX2 receptor as a critical node in the Substance P signaling axis. By coupling the piperazine-propanamide core with pyrazole-4-carboxylic acid derivatives, researchers have developed potent MRGPRX2 antagonists that successfully block Substance P-induced mast cell degranulation (2[2]).

B. Infectious Diseases: Mtb TMPK Inhibition

Tuberculosis (TB) requires novel mechanisms of action to combat multidrug-resistant strains. The enzyme Mycobacterium tuberculosis thymidine monophosphate kinase (Mtb TMPK) is essential for mycobacterial DNA synthesis. By bioisosterically replacing traditional thymidine rings with a lipophilic coumarin moiety attached to a piperazine-propanamide scaffold, scientists have achieved superior cell-wall penetration and potent non-nucleoside inhibition of Mtb TMPK (3[3]).

C. Neurodegeneration: Multi-Target Directed Ligands (MTDLs)

In Alzheimer's disease, single-target therapies frequently fail. The piperazine-propanamide scaffold has been utilized to build MTDLs—specifically benzothiazole hybrids—that simultaneously inhibit cholinesterase, prevent β -amyloid aggregation, and provide neuroprotection (4[4], 5[5]).

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the comparative biological activity of key 2-piperazin-1-ylpropanamide derivatives across different therapeutic targets.

Scaffold DerivativePrimary TargetDisease IndicationKey Pharmacological EffectReference
Coumarin-Piperazine-Propanamide Mtb TMPKTuberculosisSelective inhibition of mycobacterial DNA synthesis[3]
Pyrazole-Piperazine-Propanamide MRGPRX2Rheumatoid Arthritis / PainBlockade of Substance P-induced mast cell degranulation[2]
Benzothiazole-Piperazine-Propanamide Cholinesterase / σ 1RAlzheimer's DiseaseMulti-target directed neuroprotection & anti-aggregation[4],[5]
Nitropyridinyl-Piperazine-Propanamide UreaseH. pylori Infection>10x potency (IC₅₀ 2.24 µM) vs standard thiourea (23.2 µM)[6]

Mechanistic Workflows (Visualizations)

To fully grasp the utility of this scaffold, we must visualize both its biological mechanism of action and its synthetic pathway.

Pathway Ligand Substance P / LL-37 Receptor MRGPRX2 Receptor (Mast Cell Surface) Ligand->Receptor Binds & Activates GProtein Gq/11 Protein Activation Receptor->GProtein Signal Transduction Antagonist Piperazine-Propanamide Antagonist Antagonist->Receptor Competitive Blockade Calcium Intracellular Ca2+ Flux GProtein->Calcium IP3 Pathway Degranulation Mast Cell Degranulation (Histamine Release) Calcium->Degranulation Vesicle Fusion Inflammation Neurogenic Inflammation Degranulation->Inflammation Pathogenesis

MRGPRX2 signaling pathway and the inhibitory role of piperazine-propanamide antagonists.

Synthesis Core 2-(Piperazin-1-yl)propanamide Coupling EDCI, Pyridine 2h, Room Temp Core->Coupling Acid Carboxylic Acid (e.g., Pyrazole-4-COOH) Acid->Coupling Quench H2O Quench & EtOAc Extraction Coupling->Quench Amide Bond Formation Product Purified Amide Derivative Quench->Product Phase Separation Validation LC-MS & NMR Validation Product->Validation Quality Control

Step-by-step synthetic workflow and self-validating quality control for amide derivatives.

Experimental Methodologies: Self-Validating Protocols

A protocol is only as good as its internal controls. The following methodologies are engineered with built-in validation checkpoints to ensure absolute data integrity.

Protocol 1: Stereoretentive Amide Coupling Synthesis

This protocol details the coupling of 2-(piperazin-1-yl)propanamide with a carboxylic acid (e.g., 1H-pyrazole-4-carboxylic acid) (2[2]).

  • Causality of Reagents: EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is chosen over HATU because its urea by-product is water-soluble, allowing for a seamless aqueous quench without immediate chromatography. Pyridine is utilized as both a base and a mild catalyst; crucially, its mild nature prevents the base-catalyzed epimerization of the chiral center at the propanamide alpha-carbon.

  • Step 1: Dissolve 2-(piperazin-1-yl)propanamide (100 mg, 0.290 mmol, 1 equiv) and 1H-pyrazole-4-carboxylic acid (36 mg, 0.319 mmol, 1.1 equiv) in 3 mL of anhydrous pyridine at room temperature.

  • Step 2: Add EDCI (111 mg, 0.580 mmol, 2 equiv) in one portion. Stir the reaction mixture continuously for 2 hours at room temperature.

  • Step 3: Quench the reaction by adding 10 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Before advancing to biological assays, run an LC-MS aliquot. The presence of the expected [M+H]⁺ mass peak alongside a single sharp UV peak at 254 nm validates chemical purity. To validate stereochemical integrity, perform ¹H-NMR with a chiral shift reagent (e.g., Eu(hfc)₃) to confirm the propanamide chiral center remains enantiopure.

Protocol 2: In Vitro MRGPRX2 Mast Cell Degranulation Assay

Measuring mast cell degranulation via histamine release is notoriously unstable. Instead, we measure the co-released enzyme β -hexosaminidase using a colorimetric substrate, which provides a highly stable and reproducible readout.

  • Causality of Design: By incorporating a total lysis control and normalizing the release as a percentage of total cellular content, the system mathematically self-corrects for well-to-well variations in absolute cell numbers.

  • Step 1: Seed LAD2 human mast cells in a 96-well plate at a density of 1×105 cells/well in Tyrode's buffer.

  • Step 2: Pre-incubate the cells with the synthesized piperazine-propanamide derivative (10 µM) for 30 minutes at 37°C.

  • Step 3: Stimulate the cells with Substance P (10 µM) for 30 minutes to induce MRGPRX2-mediated degranulation.

  • Step 4: Centrifuge the plate (300 x g, 5 min). Transfer 50 µL of the supernatant to a new plate and incubate with 50 µL of p-nitrophenyl-N-acetyl- β -D-glucosaminide (PNAG) substrate for 1 hour at 37°C. Stop the reaction with 0.2 M Glycine (pH 10.7) and read absorbance at 405 nm.

  • Self-Validation Checkpoint: The assay plate must include a 1% Triton X-100 well (Total Lysis) and a vehicle-only well (Spontaneous Release). Calculate specific release as: [(Sample - Spontaneous) / (Total Lysis - Spontaneous)] * 100. Validation Rule: If the Spontaneous Release exceeds 15% of the Total Lysis value, the assay self-invalidates (indicating poor baseline cell viability) and the cell passage must be discarded.

References

  • Benchchem. "2-Piperazin-1-ylpropanamide | High-Quality Research Chemical". Benchchem Catalog.1

  • Benchchem. "2-Pyridin-2-ylmethyl-piperazine | Comparative Analysis in Key Research Applications (Urease Inhibition)". Benchchem Catalog. 6

  • Google Patents. "WO2024226914A2 - Mrgprx2 antagonists and methods of use thereof". World Intellectual Property Organization. 2

  • ResearchGate. "Design, synthesis, and biological evaluation of coumarin derivatives against tuberculosis: a pharmacophore-based approach". Scientific Publication. 3

  • BAU Drug Design Congress. "ABSTRACT BOOK 8TH INTERNATIONAL BAU DRUG DESIGN CONGRESS". Bahçeşehir University. 4

  • EFMC. "Content - EFMC Young Scientists". European Federation for Medicinal Chemistry.5

Sources

Literature Review of 2-Piperazin-1-ylpropanamide in Drug Discovery: Structural Rationale, Synthetic Methodologies, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary & Structural Rationale

In modern medicinal chemistry, the optimization of a lead compound often hinges on the strategic incorporation of privileged scaffolds that balance target affinity with drug-like physicochemical properties. The 2-piperazin-1-ylpropanamide moiety and its substituted derivatives (e.g., 2-methyl-2-(piperazin-1-yl)propanamide) have emerged as highly versatile building blocks in the design of kinase inhibitors and receptor antagonists.

As an application scientist evaluating structural activity relationships (SAR), the rationale for utilizing this specific scaffold is threefold:

  • Solubility and Basicity: The piperazine ring introduces a basic nitrogen (pKa ~9.0-9.8), which is predominantly protonated at physiological pH. This significantly enhances aqueous solubility and allows for the formation of stable, pharmaceutically acceptable salts (e.g., dihydrochloride or saccharine salts) .

  • Hydrogen Bonding Vectoring: The propanamide group acts as a rigidified linker. Its carbonyl oxygen and amide nitrogen serve as excellent hydrogen bond acceptors and donors, respectively, capable of interacting with solvent-exposed regions or specific hinge-binding motifs in kinase active sites.

  • Steric Tunability: Modifications at the alpha-carbon of the propanamide (e.g., adding gem-dimethyl groups) or N-alkylation of the piperazine ring allow chemists to finely tune the steric bulk, thereby optimizing target residence time and preventing rapid metabolic degradation by cytochrome P450 enzymes.

Therapeutic Applications: A Mechanistic Literature Review

The versatility of the 2-piperazin-1-ylpropanamide scaffold is best illustrated by its successful integration into several advanced clinical and preclinical candidates across diverse therapeutic areas.

JAK1 Selective Inhibitors (e.g., Londamocitinib / AZD4604)

Janus kinase 1 (JAK1) is a critical node in the signaling of multiple inflammatory cytokines. Selective inhibition of JAK1 over JAK2/JAK3 is highly desirable to treat immune system diseases, alopecia, and cachexia without inducing anemia (a common JAK2-mediated side effect).

Recent patent literature describes the development of highly selective JAK1 inhibitors, such as Londamocitinib (AZD4604). In these molecules, a highly decorated derivative—3-methoxy-2-(4-methylpiperazin-1-yl)propanamide—is appended to an indole-pyrimidine core.

  • Mechanistic Causality: The core heterocycle binds to the ATP-binding pocket of JAK1, while the bulky, water-soluble piperazinylpropanamide tail is vectored outward into the solvent-exposed region. This specific orientation prevents the molecule from fitting into the slightly more constricted active site of JAK2, thereby driving the required selectivity.

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Kinase (Target) Receptor->JAK1 Activates STAT STAT Proteins JAK1->STAT Phosphorylates STAT->STAT Dimerization Nucleus Nucleus Gene Transcription STAT->Nucleus Translocation Inhibitor JAK1 Inhibitor (e.g., AZD4604) Inhibitor->JAK1 Blocks ATP Site

Fig 1. JAK-STAT signaling pathway illustrating the targeted inhibition of JAK1 by AZD4604.

PI3Kδ Inhibitors (e.g., CPL302415)

Phosphoinositide 3-kinase delta (PI3Kδ) regulates the differentiation and survival of immune cells. Inhibitors of this target are currently under evaluation for systemic lupus erythematosus (SLE). In the synthesis of the novel PI3Kδ inhibitor CPL302415, the 2-methyl-2-(piperazin-1-yl)propanamide derivative is utilized as a critical amine nucleophile during the final reductive amination step .

MRGPRX2 Antagonists

The Mas-related G protein-coupled receptor X2 (MRGPRX2) is heavily implicated in mast cell degranulation. Antagonists of this receptor are actively being researched for the treatment of urticaria, rosacea, and asthma. Recent disclosures highlight the use of 2-(piperazin-1-yl)propanamide as a core structural vector to achieve high-affinity binding to MRGPRX2, effectively blunting Substance P-induced inflammatory responses .

Quantitative Data Analysis

To rationally select the appropriate derivative for library synthesis, scientists must compare the physicochemical properties of the scaffold variations.

Table 1: Physicochemical Properties of 2-Piperazin-1-ylpropanamide Derivatives

CompoundMolecular Weight ( g/mol )XLogP3H-Bond DonorsH-Bond AcceptorsTPSA (Ų)
2-Piperazin-1-ylpropanamide157.21-0.82355.1
2-Methyl-2-(piperazin-1-yl)propanamide171.24-0.42355.1
N-Cyclopropyl-2-(piperazin-1-yl)propanamide197.28-0.12444.4

Table 2: Key Drug Candidates Utilizing the Scaffold

Drug CandidatePrimary TargetPrimary IndicationRole of the Piperazinylpropanamide Scaffold
Londamocitinib (AZD4604) JAK1Immune system diseasesSolvent-exposed tail for solubility, selectivity, and target residence time.
CPL302415 PI3KδSystemic Lupus ErythematosusBasic amine for salt formation and electrostatic active-site interactions.
Unnamed Candidates MRGPRX2Urticaria, RosaceaCore structural vector for GPCR antagonism.

Self-Validating Experimental Protocol: Telescoped Continuous Flow Synthesis

Batch synthesis of complex APIs often suffers from the isolation of unstable intermediates (like aldehydes) and high solvent waste. The following protocol details a state-of-the-art telescoped continuous flow synthesis for appending the 2-piperazin-1-ylpropanamide moiety to a pyrazolo[1,5-a]pyrimidine core to yield CPL302415 .

This protocol is designed as a self-validating system, meaning each phase includes built-in analytical checkpoints to ensure causality and process integrity.

Flow_Synthesis Substrate Alcohol Precursor (1b) Oxidation Pd-Catalyzed Aerobic Oxidation (120°C, 5 bar) Substrate->Oxidation O2 O2 Gas Feed O2->Oxidation Aldehyde Aldehyde Intermediate (2) Oxidation->Aldehyde Flow RedAmination Reductive Amination (10% Pd/C Cartridge) Aldehyde->RedAmination Amine 2-Piperazin-1-ylpropanamide Derivative Amine->RedAmination Product PI3Kδ Inhibitor (CPL302415) RedAmination->Product Telescoped Output

Fig 2. Telescoped flow synthesis workflow for CPL302415 via reductive amination.

Step-by-Step Methodology

Step 1: System Priming and Substrate Preparation

  • Action: Dissolve the alcohol precursor in a 1:1 mixture of Toluene/EtOAc. Prime the continuous flow system (e.g., FlowWizard™ operated easy-Medchem system).

  • Causality: The 1:1 Toluene/EtOAc solvent system is specifically chosen to maximize the solubility of both the organic precursor and the gaseous oxygen feed, preventing precipitation inside the micro-tubing (id = 1 mm) which would cause catastrophic pressure spikes.

Step 2: Aerobic Oxidation (Reactor 1)

  • Action: Introduce the substrate feed and O2 gas feed via a Y-shaped mixer. Pass the mixture through a heated reactor block containing 20 mol% Pd(OAc)2/pyridine at 120 °C and 5 bar O2 pressure (Flow rate: 1 mL/min).

  • Causality: High pressure (5 bar) dramatically increases the dissolved O2 concentration, accelerating the mass transfer and driving the oxidation of the alcohol to the aldehyde intermediate.

  • Validation Checkpoint 1 (In-Process Control): Divert a 10 µL sample to an at-line UHPLC. Pass criteria: >95% conversion to the aldehyde. If <95%, decrease the flow rate to increase residence time.

Step 3: Telescoped Reductive Amination (Reactor 2)

  • Action: Without isolating the aldehyde, merge the output stream with a solution of the 2-piperazin-1-ylpropanamide derivative. Pump the combined stream through an H-Cube® PRO system fitted with a ThalesNano CatCart® (10% Pd/C, 70 mm).

  • Causality: Telescoping the reaction bypasses the manual workup of the highly unstable aldehyde intermediate, preventing its degradation. The packed bed of the 10% Pd/C cartridge provides massive surface area, forcing the instantaneous hydrogenation of the transient imine intermediate into the final API.

Step 4: Product Collection and Trace Metal Analysis

  • Action: Collect the product stream, evaporate the solvent under reduced pressure, and submit the crude API for Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Causality: Palladium is notoriously toxic. Regulatory agencies require heavy metal limits in APIs to be strictly controlled.

  • Validation Checkpoint 2: Pass criteria: ICP-MS must detect < 1.0 ppm of Pd. (Note: Optimized flow protocols routinely achieve ~0.005 ppm Pd leaching due to the stable immobilization of Pd on the carbon cartridge) .

Conclusion

The 2-piperazin-1-ylpropanamide scaffold is far more than a simple structural linker; it is a highly functionalized pharmacophore that dictates the solubility, target selectivity, and pharmacokinetic viability of modern therapeutics. Whether deployed in JAK1 selective inhibitors to bypass JAK2-mediated toxicity, or utilized in advanced flow-chemistry reductive aminations for PI3Kδ inhibitors, its utility in drug discovery is unequivocally established. By leveraging continuous flow technologies, application scientists can rapidly and safely incorporate this moiety into novel chemical spaces, ensuring high-yielding, scalable, and environmentally sustainable API production.

References

  • PubChem / National Center for Biotechnology Information. 2-Piperazin-1-ylpropanamide Compound Summary. Retrieved from:[Link]

  • Google Patents.WO2017050938A1 - Compounds and methods for inhibiting JAK.
  • RSC Advances. Development of the telescoped flow Pd-catalyzed aerobic alcohol oxidation/reductive amination sequence in the synthesis of new phosphatidylinositide 3-kinase inhibitor (CPL302415). Retrieved from:[Link]

  • Google Patents.WO2024226914A2 - Mrgprx2 antagonists and methods of use thereof.

A Technical Guide to the Solubility Profile of 2-Piperazin-1-ylpropanamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Crucial Terrain of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic reality is fraught with challenges. Among the most critical of these is solubility. A molecule's ability to dissolve in various media dictates its formulation possibilities, its bioavailability, and ultimately, its efficacy. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility profile of 2-Piperazin-1-ylpropanamide, a synthetic organic compound featuring a propanamide backbone and a piperazine ring.[1] While specific, quantitative solubility data for this exact molecule is not extensively published, this document will equip you with the theoretical framework, predictive tools, and experimental methodologies necessary to determine and interpret its solubility in a range of organic solvents. As a key pharmacophore in medicinal chemistry, understanding the behavior of piperazine derivatives like this one is of paramount importance for advancing central nervous system (CNS) drug discovery and other therapeutic areas.[1]

Deconstructing the Molecule: Predicting Solubility from Structure

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. To anticipate the solubility of 2-Piperazin-1-ylpropanamide, we must first dissect its molecular structure.

2-Piperazin-1-ylpropanamide possesses a combination of polar and non-polar features:

  • Polar Moieties: The amide group (-CONH2) and the two nitrogen atoms within the piperazine ring are capable of hydrogen bonding, both as donors and acceptors. The presence of these groups suggests a propensity for solubility in polar solvents.

  • Non-Polar Regions: The ethyl backbone and the methylene groups of the piperazine ring contribute to the molecule's lipophilicity, suggesting potential solubility in less polar organic solvents.

The overall solubility will be a balance of these competing characteristics. The piperazine moiety itself is freely soluble in water, indicating its hydrophilic nature.[2] However, the addition of the propanamide group will modulate this property.

The Theoretical Framework: Hansen Solubility Parameters

To move beyond qualitative predictions, we can employ theoretical models such as the Hansen Solubility Parameters (HSP) . This system provides a more nuanced understanding of solubility by dissecting the total cohesive energy of a substance into three components:

  • δD (Dispersion forces): Arising from temporary induced dipoles.

  • δP (Polar forces): Stemming from permanent dipoles.

  • δH (Hydrogen bonding): Representing the energy of hydrogen bonds.

The fundamental principle of HSP is that substances with similar δD, δP, and δH values are likely to be miscible. For a given solute, a "solubility sphere" can be defined in this three-dimensional space. Solvents whose HSP coordinates fall within this sphere are predicted to be good solvents for that solute.[3][4]

While the specific HSP values for 2-Piperazin-1-ylpropanamide are not published, they can be estimated using group contribution methods or determined experimentally.[3][4] By comparing the estimated HSP of our target molecule with the known HSP of various organic solvents, we can generate a robust hypothesis about its solubility profile. A comprehensive list of HSP for common solvents is readily available in the literature.[5]

A Practical Approach: Experimental Determination of Solubility

Theoretical models provide a valuable starting point, but empirical data is the gold standard. The following section outlines a robust, self-validating protocol for determining the solubility of 2-Piperazin-1-ylpropanamide in organic solvents.

The Shake-Flask Method: A Foundational Protocol

The saturation shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[6]

Protocol: Equilibrium Solubility Determination

  • Preparation: Add an excess amount of 2-Piperazin-1-ylpropanamide to a series of vials, each containing a different organic solvent of interest. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).[7] Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: After equilibration, allow the vials to stand, permitting the excess solid to settle. For complete separation, centrifuge the vials.[7]

  • Sampling: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.[7]

  • Quantification: Analyze the concentration of the dissolved 2-Piperazin-1-ylpropanamide in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8]

  • Reporting: Express the solubility in standard units, such as mg/mL or mol/L.

This protocol is illustrated in the workflow diagram below.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_sample 4. Sampling cluster_quant 5. Quantification cluster_report 6. Reporting prep1 Add excess solid 2-Piperazin-1-ylpropanamide prep2 Add organic solvent equil1 Seal vials prep2->equil1 equil2 Agitate at constant temperature (24-48 hours) equil1->equil2 sep1 Settle excess solid equil2->sep1 sep2 Centrifuge sep1->sep2 sample1 Withdraw supernatant sep2->sample1 sample2 Filter through syringe filter sample1->sample2 quant1 Analyze filtrate by HPLC-UV sample2->quant1 report1 Express solubility (e.g., mg/mL) quant1->report1

Workflow for Experimental Solubility Determination

Predicted Solubility Profile of 2-Piperazin-1-ylpropanamide

Based on the structural analysis and theoretical principles, a predicted qualitative solubility profile can be constructed. This should be used as a guide for solvent selection in experimental studies.

Solvent ClassExample SolventsPredicted SolubilityRationale
Protic Polar Methanol, Ethanol, IsopropanolHigh to MiscibleThe amide and piperazine nitrogens can act as hydrogen bond acceptors, and the amide N-H as a donor, interacting favorably with the hydroxyl groups of alcohols.
Aprotic Polar Dimethyl Sulfoxide (DMSO), Acetonitrile, AcetoneHighStrong dipole-dipole interactions are expected between the polar functional groups of the solute and these solvents. DMSO is a particularly good solvent for a wide range of polar and non-polar compounds.[8]
Aromatic Toluene, BenzeneModerate to HighThe aliphatic portions of the molecule will have favorable van der Waals interactions with the aromatic rings.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerateEthers can act as hydrogen bond acceptors, but their overall polarity is lower than that of alcohols or aprotic polar solvents.
Halogenated Dichloromethane, ChloroformModerate to HighThese solvents have moderate polarity and can engage in dipole-dipole interactions.
Non-Polar Hexane, HeptaneLowThe polar amide and piperazine functionalities will have unfavorable interactions with these highly non-polar aliphatic solvents.

Leveraging Cosolvency and pH Adjustment

In many pharmaceutical applications, a single solvent may not provide the desired solubility. In such cases, the principles of cosolvency and pH adjustment can be employed.

  • Cosolvency: The use of a mixture of solvents can significantly enhance the solubility of a compound.[9][10] For instance, adding a miscible organic solvent like ethanol to water can increase the solubility of hydrophobic compounds.[7] The Jouyban-Acree model is a widely used semi-empirical model for predicting the solubility of a drug in a binary solvent mixture.[10]

  • pH Adjustment: 2-Piperazin-1-ylpropanamide has two basic nitrogen atoms in the piperazine ring. In acidic conditions, these nitrogens can be protonated, forming a salt. This ionization dramatically increases the molecule's polarity and, consequently, its solubility in polar solvents, particularly water.[7] Therefore, adjusting the pH of the medium to a more acidic value can be an effective strategy to enhance solubility.[7]

Conclusion: A Roadmap to Understanding Solubility

References

  • Jouyban, A. (2019). Review of the cosolvency models for predicting solubility in solvent mixtures: An update. Journal of Drug Delivery Science and Technology, 53, 101218.
  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.
  • BenchChem. (2025).
  • DuPont. (n.d.). Hansen Solubility Parameter System.
  • Wikipedia. (n.d.). Piperazine.
  • BenchChem. (n.d.). 2-Piperazin-1-ylpropanamide.
  • Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
  • Tripathi, D., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29.
  • JOCPR. (2015). Hansen solubility parameters: A quick review. Journal of Chemical and Pharmaceutical Research, 7(8), 597-599.
  • Schoff, C. K. (2018). Hansen Solubility Parameters (HSP): 2 - Applications.
  • Hansen, C. M. (n.d.). Hansen Solubility Parameters.
  • Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.

Sources

The Role of 2-Piperazin-1-ylpropanamide in Heterocyclic Compound Synthesis: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of heterocyclic building blocks dictates the success of lead optimization. 2-Piperazin-1-ylpropanamide and its substituted derivatives (such as 2-methyl-2-(piperazin-1-yl)propanamide ) have emerged as privileged scaffolds. By combining the metabolic stability and basicity of a piperazine ring with the hydrogen-bonding capacity and steric tunability of a propanamide side chain, this structural motif provides a highly versatile vector for drug discovery.

This whitepaper provides an in-depth technical analysis of the 2-piperazin-1-ylpropanamide scaffold, detailing its structural rationale, core synthetic methodologies, and pharmacological applications in advanced therapeutics.

Structural Rationale & Pharmacophore Dynamics

The ubiquity of piperazine derivatives in FDA-approved drugs (over 39 currently on the market ) is not coincidental. The 2-piperazin-1-ylpropanamide framework offers a synergistic combination of physicochemical properties:

  • The Piperazine Core: Acts as a rigid, basic vector (pKa ~9.8). At physiological pH, the secondary/tertiary nitrogens are protonated, allowing for critical salt-bridge formations with acidic amino acid residues (e.g., Aspartate or Glutamate) within target receptor pockets.

  • The Propanamide Moiety: Introduces a localized hydrogen-bond donor/acceptor network. The alpha-methyl group restricts the conformational freedom of the amide side chain, locking the molecule into a bioactive conformation that enhances target selectivity and reduces entropic penalties upon binding.

Retrosynthetic Strategies & Mechanistic Logic

Synthesizing 2-piperazin-1-ylpropanamide derivatives requires precise control over chemoselectivity, given the presence of multiple nucleophilic nitrogen atoms. The retrosynthetic analysis reveals two primary disconnections:

  • Path A (C-N Bond Cleavage): The most reliable approach, utilizing a nucleophilic substitution ( SN​2 ) between a protected piperazine and a 2-halopropanamide.

  • Path B (Amide Bond Cleavage): Involves the amide coupling of a 2-piperazin-1-ylpropanoic acid with an amine.

Retrosynthesis Target 2-Piperazin-1-ylpropanamide (Target Scaffold) Sub1 Disconnection A: C-N Bond Cleavage Target->Sub1 Path A Sub2 Disconnection B: Amide Bond Cleavage Target->Sub2 Path B PreA1 Piperazine Core Sub1->PreA1 PreA2 2-Halopropanamide Sub1->PreA2 PreB1 2-Piperazin-1-ylpropanoic acid Sub2->PreB1 PreB2 Amine (NH3 or R-NH2) Sub2->PreB2

Retrosynthetic disconnection strategies for the 2-piperazin-1-ylpropanamide scaffold.

Step-by-Step Experimental Protocol: Synthesis via SN​2 Pathway

To ensure a self-validating and reproducible workflow, the following protocol details the synthesis of 2-(4-benzylpiperazin-1-yl)propanamide , a bench-stable intermediate that can be easily deprotected (via Pd/C hydrogenation) for downstream diversification.

Materials & Reagents
  • Nucleophile: 1-Benzylpiperazine (1.0 eq)

  • Electrophile: 2-Bromopropanamide (1.1 eq)

  • Base: Potassium Carbonate ( K2​CO3​ , 2.0 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Procedure & Causality
  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-benzylpiperazine (10 mmol) in 20 mL of anhydrous DMF.

    • Causality: Anhydrous conditions prevent the competitive aqueous hydrolysis of the 2-bromopropanamide. DMF is selected as a polar aprotic solvent; it stabilizes the polar transition state of the SN​2 reaction without hydrogen-bonding to the piperazine nucleophile, thereby maximizing the reaction rate.

  • Base Addition: Add finely powdered K2​CO3​ (20 mmol) to the solution.

    • Causality: K2​CO3​ acts as a mild, heterogeneous base. It is strong enough to neutralize the HBr byproduct (driving the equilibrium forward) but weak enough to avoid triggering an E2 elimination (dehydrohalogenation) of the secondary bromide, which would ruin the electrophile.

  • Electrophile Addition: Cool the mixture to 0°C in an ice bath. Dropwise, add a solution of 2-bromopropanamide (11 mmol) in 5 mL of DMF.

    • Causality: The alpha-haloamide is highly reactive. Dropwise addition at 0°C prevents an exothermic runaway and minimizes dialkylation or polymerization side reactions.

  • Heating & Monitoring: Remove the ice bath and heat the reaction mixture to 80°C under a nitrogen atmosphere for 12 hours. Monitor via TLC (Dichloromethane:Methanol 9:1).

    • Causality: A temperature of 80°C provides the optimal thermal energy to overcome the steric hindrance of the secondary carbon, without inducing thermal degradation of the primary amide functional group.

  • Workup (Self-Validation): Cool to room temperature, dilute with 100 mL of Ethyl Acetate (EtOAc), and wash sequentially with distilled water (3 x 50 mL) and brine (1 x 50 mL).

    • Causality: The multiple water washes are a critical self-validating step to completely partition the high-boiling DMF solvent into the aqueous layer, ensuring a pure organic phase free of solvent artifacts during NMR analysis.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (gradient elution: 0-10% MeOH in DCM).

Pharmacological Applications & Quantitative Profiling

The 2-piperazin-1-ylpropanamide motif is heavily utilized in the development of targeted therapeutics, ranging from antiplasmodial agents to complex kinase inhibitors.

ALK5 (TGF-β Type I Receptor) Inhibition

Recent patent literature highlights the use of piperazin-1-ylpropanamide derivatives as potent inhibitors of ALK5 . Dysregulation of the TGF-β signaling pathway is a primary driver of tissue fibrosis and tumor microenvironment immunosuppression. By incorporating this scaffold, medicinal chemists can design molecules that lodge into the ATP-binding pocket of the ALK5 kinase domain, effectively halting the phosphorylation of downstream Smad proteins.

SignalingPathway TGF TGF-β Ligand Receptor ALK5 Receptor (TGF-β Type I) TGF->Receptor Activates Smad Smad2/3 Phosphorylation Receptor->Smad Phosphorylates Inhibitor Piperazin-1-ylpropanamide Derivative Inhibitor->Receptor Blocks Kinase Domain Gene Gene Transcription (Fibrosis/Cancer) Smad->Gene Induces

Mechanism of action for piperazin-1-ylpropanamide derivatives as ALK5 inhibitors.

Physicochemical Profiling

Derivatives such as N-cyclopropyl-2-(piperazin-1-yl)propanamide exhibit highly favorable pharmacokinetic parameters. The table below summarizes the quantitative data that makes this scaffold ideal for drug design:

ParameterTypical RangePharmacological Impact on Drug Design
Molecular Weight (MW) 150 - 350 DaMaintains lead-like properties; leaves "molecular weight budget" for the addition of large pharmacophores (e.g., targeting moieties).
cLogP 0.5 - 2.5Optimal lipophilicity for oral bioavailability and crossing the blood-brain barrier (BBB) for CNS targets.
Topological Polar Surface Area (TPSA) 40 - 70 ŲFavorable for passive membrane permeability; avoids recognition by P-glycoprotein efflux pumps.
pKa (Piperazine N) 8.5 - 9.8Ensures protonation at physiological pH (7.4), crucial for forming electrostatic interactions with target receptors.
H-Bond Donors (HBD) 1 - 2Provided by the propanamide (-NH2 or -NHR), enabling specific, directional interactions with target proteins.
H-Bond Acceptors (HBA) 3 - 5Provided by the carbonyl oxygen and piperazine nitrogens, facilitating interaction with kinase hinge regions.

References

  • Title: 2-methyl-2-(piperazin-1-yl)propanamide (PubChem CID: 21748841) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Pyridazinyl amino derivatives as alk5 inhibitors (Patent US20240018122A1)
  • Title: Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity Source: National Institutes of Health (PMC) URL: [Link]

pKa Values and Ionization Behavior of 2-Piperazin-1-ylpropanamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug design, the piperazine scaffold is a ubiquitous pharmacophore prized for its structural rigidity and favorable physicochemical properties. 2-Piperazin-1-ylpropanamide represents a highly versatile derivative where the piperazine ring is functionalized with an α -propanamide group. As a Senior Application Scientist, I frequently encounter challenges related to the formulation, permeability, and target engagement of such molecules. The core determinant of these ADME (Absorption, Distribution, Metabolism, and Excretion) properties is the molecule's ionization state, governed by its pKa values[1].

This whitepaper provides an in-depth analysis of the pKa values and ionization behavior of 2-Piperazin-1-ylpropanamide, explaining the mechanistic causality behind its acid-base profile, detailing a self-validating protocol for empirical measurement, and outlining its implications for pharmaceutical development.

Structural Analysis & Mechanistic Causality of Ionization

To understand the ionization behavior of 2-Piperazin-1-ylpropanamide, we must analyze the electronic environment of its two distinct nitrogen atoms. Unsubstituted piperazine is a diprotic base with well-established pKa values of 9.73 (secondary amine) and 5.35 (tertiary amine upon first substitution) at 25 °C[2][3].

However, the introduction of the propanamide moiety at the N1 position fundamentally alters this electronic landscape through inductive effects (-I) :

  • The N1 Tertiary Amine (Proximal): The amide group (-CONH₂) is strongly electron-withdrawing due to the highly electronegative carbonyl oxygen and the resonance of the amide bond. This pulls electron density away from the α -carbon and, consequently, the adjacent N1 nitrogen. A less electron-dense nitrogen is less capable of stabilizing an incoming proton. Therefore, the basicity of N1 is drastically reduced, dropping its pKa from the baseline ~5.35 down to approximately 4.0 - 4.5 .

  • The N4 Secondary Amine (Distal): The N4 nitrogen is separated from the propanamide group by the aliphatic carbons of the piperazine ring. While the inductive effect is attenuated by distance, it still exerts a measurable pull, lowering the pKa of the N4 nitrogen from 9.73 to approximately 8.8 - 9.0 [4].

This differential modulation of basicity allows for precise fine-tuning of the molecule's ionization state at physiological pH.

Quantitative pKa Profiling and Ionization States

The sequential protonation of 2-Piperazin-1-ylpropanamide dictates its solubility and lipophilicity across different biological compartments. The data below synthesizes the theoretical and extrapolated pKa values based on structurally validated piperazine-acetamide analogues[4].

Table 1: Comparative pKa Values of Piperazine Derivatives
CompoundpKa1 (Distal Secondary N)pKa2 (Proximal Tertiary N)Electronic Modulation
Piperazine (Unsubstituted) 9.735.35Baseline (No inductive withdrawal)
N,N-dimethyl-2-piperazin-1-yl-acetamide 8.98 ± 0.10< 5.0Strong -I effect from acetamide
2-Piperazin-1-ylpropanamide ~8.8 ~4.2 Strong -I effect from propanamide
Ionization Pathway Visualization

IonizationPathway A Fully Protonated (Dication) pH < 4.0 B Monoprotonated (Monocation) pH 5.0 - 8.0 A->B -H+ pKa2 ~4.2 C Deprotonated (Neutral) pH > 9.5 B->C -H+ pKa1 ~8.8

Figure 1: Stepwise ionization pathway of 2-Piperazin-1-ylpropanamide across pH gradients.

Physiological Implications
  • Gastric Environment (pH ~1.5): The molecule exists almost entirely as a dication . The high charge density maximizes aqueous solubility but severely restricts passive lipid membrane permeability.

  • Intestinal Environment (pH ~6.5): The molecule transitions to a monocation (N4 is protonated, N1 is neutral). This represents the optimal balance for oral bioavailability—maintaining enough solubility for dissolution while exposing a neutral lipophilic face for enterocyte penetration.

  • Systemic Circulation (pH 7.4): The molecule remains primarily in the monoprotonated state[5], which is ideal for interacting with acidic residues in target protein binding pockets.

Experimental Methodology: Self-Validating Potentiometric Titration

To empirically validate the pKa values of 2-Piperazin-1-ylpropanamide, a rigorous potentiometric titration must be employed. As an Application Scientist, I mandate a self-validating system : the protocol must include a blank titration to account for dissolved CO2​ (carbonate interference) and a reverse titration to ensure thermodynamic equilibrium is maintained without compound degradation.

Step-by-Step Protocol
  • System Calibration: Calibrate the glass electrode using standard buffer solutions (pH 4.01, 7.00, and 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve exactly 0.1 mmol of 2-Piperazin-1-ylpropanamide in 10 mL of highly purified, degassed water. Add KCl to achieve a background ionic strength of I=0.15 M (mimicking physiological osmolality).

  • Acidification (Baseline Setting): Add standardized 0.1 M HCl to drop the solution pH to approximately 2.0. This ensures the molecule is fully driven into its dicationic state.

  • Forward Titration: Titrate the solution with standardized 0.1 M KOH under a nitrogen atmosphere (to prevent CO2​ ingress) in 0.05 mL increments. Record the equilibrium pH after each addition.

  • Reverse Titration (Validation Step): Once pH 11.0 is reached, reverse the titration using 0.1 M HCl back to pH 2.0. Causality Check: If the forward and reverse curves do not perfectly overlay, the compound is either degrading at high pH or equilibrium was not reached between additions.

  • Data Analysis: Calculate the average number of bound protons ( ) at each pH to generate a Bjerrum plot. Extract the exact pKa values using non-linear regression software (e.g., Hyperquad).

Workflow Step1 1. Sample Prep & Ionic Strength (0.01 M Analyte in 0.15 M KCl) Step2 2. Acidification to Dication (Drop pH to 2.0 with 0.1 M HCl) Step1->Step2 Step3 3. Forward Titration (N2 Atm) (Titrate with 0.1 M KOH to pH 11) Step2->Step3 Step4 4. Reverse Titration (Validation) (Titrate with 0.1 M HCl back to pH 2) Step3->Step4 Step5 5. Bjerrum Plot & Regression (Extract pKa1 and pKa2) Step4->Step5

Figure 2: Standardized, self-validating potentiometric titration workflow for pKa determination.

Implications for Drug Design

Understanding the ionization profile of 2-Piperazin-1-ylpropanamide is not merely an analytical exercise; it is a fundamental driver of rational drug design.

Because the propanamide group depresses the proximal pKa to ~4.2, the molecule avoids the "polybasic penalty" often seen with unsubstituted piperazines. Molecules with multiple highly basic centers (pKa > 8) often suffer from poor membrane permeability and high lysosomal trapping (phospholipidosis). By ensuring that only one nitrogen (N4) is protonated at physiological pH (7.4), 2-Piperazin-1-ylpropanamide strikes an optimal balance between aqueous solubility (facilitated by the monocation) and lipophilicity (facilitated by the neutral N1 and aliphatic backbone). This makes it an exceptional scaffold for central nervous system (CNS) therapeutics, where crossing the blood-brain barrier is paramount[1][5].

References

  • Piperazine (C4H10N2) properties: Acid-Base and Redox Properties. WebQC. Available at: [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. Available at: [Link]

  • Piperazines – Knowledge and References. Taylor & Francis. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of 2-Piperazin-1-ylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the scalable synthesis of 2-piperazin-1-ylpropanamide, a key intermediate in the development of various pharmaceutical agents. Two primary, industrially viable synthetic routes are presented: Route A , a two-step process involving the nucleophilic substitution of a 2-halopropanamide with piperazine, and Route B , a sequence of N-alkylation of piperazine followed by amidation. This guide offers detailed, step-by-step protocols, explains the rationale behind experimental choices, and presents quantitative data in a structured format. Furthermore, it includes visual diagrams of the synthetic workflows and a thorough discussion on process optimization, safety considerations, and purification strategies to ensure high yield and purity on a large scale. This document is intended for researchers, scientists, and drug development professionals seeking robust and scalable methods for the preparation of this important building block.

Introduction

2-Piperazin-1-ylpropanamide is a crucial heterocyclic building block in medicinal chemistry. The piperazine moiety, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, offers a versatile scaffold for structural modification, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.[1][2] The presence of both secondary and tertiary amine functionalities, along with an amide group, allows for diverse biological interactions, making it a privileged structure in the design of novel therapeutics.

The development of scalable, efficient, and cost-effective synthetic protocols for 2-piperazin-1-ylpropanamide is paramount for its successful application in drug discovery and commercial production. This guide details two distinct and scalable synthetic strategies, providing the necessary information for their implementation and optimization in a laboratory or industrial setting.

Retrosynthetic Analysis

A retrosynthetic analysis of 2-piperazin-1-ylpropanamide reveals two primary bond disconnections that form the basis of our scalable protocols.[3]

  • Disconnection of the C-N bond between the piperazine ring and the propanamide moiety: This approach suggests a nucleophilic substitution reaction where piperazine acts as the nucleophile and a 2-halopropanamide serves as the electrophile. This forms the basis of Route A .

  • Disconnection of the amide bond: This strategy involves the formation of the amide bond as the final step, starting from 2-(piperazin-1-yl)propanoic acid or its activated derivative. This is central to Route B .

G Target 2-Piperazin-1-ylpropanamide Disconnection_CN C-N Bond Disconnection Target->Disconnection_CN Disconnection_Amide Amide Bond Disconnection Target->Disconnection_Amide RouteA Route A: Nucleophilic Substitution Disconnection_CN->RouteA RouteB Route B: Amidation Disconnection_Amide->RouteB StartingA Piperazine + 2-Halopropanamide RouteA->StartingA StartingB 2-(piperazin-1-yl)propanoic acid + Ammonia Source RouteB->StartingB

Caption: Retrosynthetic analysis of 2-piperazin-1-ylpropanamide.

Synthetic Route A: Nucleophilic Substitution

This route offers a direct and often high-yielding approach to the target molecule. The core of this strategy is the reaction between piperazine and a suitable 2-halopropanamide, such as 2-chloropropionamide.[4]

Reaction Workflow

G Piperazine Piperazine Reaction Nucleophilic Substitution (Base, Solvent) Piperazine->Reaction Halopropanamide 2-Chloropropionamide Halopropanamide->Reaction Workup Aqueous Workup (Extraction) Reaction->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Product 2-Piperazin-1-ylpropanamide Purification->Product G Piperazine N-Boc-Piperazine ReductiveAmination Reductive Amination (NaBH(OAc)₃) Piperazine->ReductiveAmination Lactate Ethyl 2-oxopropanoate Lactate->ReductiveAmination Intermediate1 Ethyl 2-(4-Boc-piperazin-1-yl)propanoate ReductiveAmination->Intermediate1 Hydrolysis Ester Hydrolysis (LiOH or NaOH) Intermediate1->Hydrolysis Intermediate2 2-(4-Boc-piperazin-1-yl)propanoic acid Hydrolysis->Intermediate2 Amidation Amidation (EDC, HOBt, NH₄Cl) Intermediate2->Amidation Intermediate3 tert-butyl 4-(1-amino-1-oxopropan-2-yl)piperazine-1-carboxylate Amidation->Intermediate3 Deprotection Boc Deprotection (TFA or HCl) Intermediate3->Deprotection Product 2-Piperazin-1-ylpropanamide Deprotection->Product

Sources

Application Note: A Validated Two-Step Synthesis of 2-Piperazin-1-ylpropanamide Intermediates for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs targeting a wide range of diseases, from central nervous system disorders to oncology.[1] Its prevalence is due to the unique physicochemical properties conferred by its two nitrogen atoms, which allow for fine-tuning of a molecule's solubility, basicity, binding affinity, and metabolic stability.[2][3] This application note provides a detailed, validated two-step protocol for the synthesis of 2-piperazin-1-ylpropanamide, a versatile building block for drug discovery. The synthesis employs a robust N-Boc protection strategy to ensure selective mono-alkylation, followed by an efficient deprotection to yield the target compound. This guide is designed for researchers, chemists, and drug development professionals, offering step-by-step instructions, mechanistic insights, and characterization data to ensure reproducible and high-purity results.

Introduction

The piperazine heterocycle is a cornerstone of modern drug design, recognized for its ability to enhance potency, selectivity, and bioavailability.[4] The dual nitrogen architecture allows the ring to adopt flexible conformations, facilitating optimal fit within enzyme active sites and receptor pockets.[4] Furthermore, the nitrogen atoms serve as versatile synthetic handles for chemical modification, enabling the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[4][5]

Direct functionalization of piperazine often leads to mixtures of N-monosubstituted and N,N'-disubstituted products due to the comparable nucleophilicity of the two secondary amines.[4] To overcome this, a protection strategy is essential for controlled, selective synthesis. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose; it deactivates one nitrogen atom, allowing for selective functionalization at the other, and can be readily removed under acidic conditions.[6][7]

This protocol details the synthesis of 2-piperazin-1-ylpropanamide via a two-step sequence:

  • N-Alkylation: Nucleophilic substitution of 2-bromopropanamide with tert-butyl piperazine-1-carboxylate (N-Boc-piperazine).

  • Deprotection: Acid-catalyzed removal of the Boc group to yield the final product as its dihydrochloride salt.

Overall Synthetic Scheme

The two-step synthesis transforms commercially available starting materials into the desired building block.

Synthetic_Scheme cluster_step1 Step 1: N-Alkylation (SN2) cluster_step2 Step 2: Boc Deprotection BocPip tert-butyl piperazine-1-carboxylate Intermediate Intermediate (I-1) tert-butyl 4-(1-amino-1-oxopropan-2-yl) piperazine-1-carboxylate BocPip->Intermediate 1.1 BromoProp 2-Bromopropanamide BromoProp->Intermediate 1.2 Base K₂CO₃, Acetonitrile (ACN) Base->Intermediate Conditions HCl 4M HCl in Dioxane FinalProduct Final Product 2-Piperazin-1-ylpropanamide (as Dihydrochloride Salt) HCl->FinalProduct Conditions Intermediate->FinalProduct

Caption: Overall two-step synthesis of 2-piperazin-1-ylpropanamide.

Part 1: Synthesis of Intermediate (I-1): tert-butyl 4-(1-amino-1-oxopropan-2-yl)piperazine-1-carboxylate

Principle & Mechanistic Insight

This step involves the selective mono-N-alkylation of N-Boc-piperazine.[6] The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The unprotected secondary amine of N-Boc-piperazine acts as the nucleophile, attacking the electrophilic carbon atom bearing the bromine in 2-bromopropanamide. A mild inorganic base, potassium carbonate (K₂CO₃), is used to neutralize the HBr generated during the reaction, driving the equilibrium towards the product. Acetonitrile (ACN) is an excellent polar aprotic solvent for this transformation, effectively solvating the reactants without interfering with the reaction.

Materials & Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Equiv.
tert-butyl piperazine-1-carboxylateC₉H₁₈N₂O₂186.255.00 g26.841.0
2-BromopropanamideC₃H₆BrNO151.994.48 g29.521.1
Potassium Carbonate (K₂CO₃)K₂CO₃138.217.42 g53.682.0
Acetonitrile (ACN), AnhydrousCH₃CN41.05100 mL--
Deionized WaterH₂O18.02~200 mL--
Brine (Saturated NaCl)NaCl(aq)-~50 mL--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~300 mL--
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37~10 g--
Equipment
250 mL Round-bottom flask, Magnetic stirrer, Reflux condenser, Separatory funnel, Rotary evaporator
Step-by-Step Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl piperazine-1-carboxylate (5.00 g, 26.84 mmol), 2-bromopropanamide (4.48 g, 29.52 mmol), and potassium carbonate (7.42 g, 53.68 mmol).

  • Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask.

  • Reaction: Place a reflux condenser on the flask and heat the mixture to 80 °C (gentle reflux) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting N-Boc-piperazine is consumed (typically 4-6 hours).

  • Cooling & Filtration: Once complete, cool the reaction mixture to room temperature. Filter the solid K₂CO₃ and salts and wash the filter cake with a small amount of ethyl acetate.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.

  • Work-up & Extraction: Dissolve the crude residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 100 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the intermediate product, tert-butyl 4-(1-amino-1-oxopropan-2-yl)piperazine-1-carboxylate, typically as a pale yellow oil or waxy solid. The product is often of sufficient purity for the next step without further purification.

Characterization & Quality Control (Expected Results)
  • Appearance: Pale yellow to off-white waxy solid.

  • Yield: Typically >85%.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 6.5-7.5 (br s, 2H, -CONH₂), 3.45 (t, 4H), 3.15 (q, 1H), 2.50 (t, 4H), 1.46 (s, 9H, Boc), 1.15 (d, 3H).

  • MS (ESI+): m/z = 258.18 [M+H]⁺.

Part 2: Synthesis of 2-Piperazin-1-ylpropanamide Dihydrochloride

Principle & Mechanistic Insight

This step involves the cleavage of the Boc protecting group under strongly acidic conditions.[7][8] A 4M solution of hydrogen chloride (HCl) in 1,4-dioxane is a standard and highly effective reagent for this transformation.[9][10] The reaction mechanism begins with the protonation of the carbonyl oxygen of the Boc group, which weakens the carbonate bond.[8] This is followed by the departure of the stable tert-butyl cation and carbon dioxide, liberating the free secondary amine. In the presence of excess HCl, both nitrogen atoms of the piperazine ring are protonated to form the stable, often crystalline, dihydrochloride salt, which facilitates isolation and improves long-term stability.

Materials & Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Equiv.
Intermediate (I-1)C₁₂H₂₃N₃O₃257.335.00 g19.431.0
4M HCl in 1,4-DioxaneHCl/C₄H₈O₂-50 mL200~10.0
Diethyl Ether (Et₂O)C₄H₁₀O74.12~200 mL--
Equipment
250 mL Round-bottom flask, Magnetic stirrer, Buchner funnel, Vacuum filtration setup
Step-by-Step Experimental Protocol
  • Reaction Setup: Place the intermediate (I-1) (5.00 g, 19.43 mmol) in a 250 mL round-bottom flask with a magnetic stir bar.

  • Acid Addition: Carefully add the 4M HCl solution in 1,4-dioxane (50 mL) to the flask at room temperature. Caution: This is an exothermic reaction and may release gas (CO₂). Perform in a well-ventilated fume hood.

  • Reaction: Stir the solution at room temperature. A precipitate usually forms within 30-60 minutes. Allow the reaction to stir for 2-4 hours to ensure complete deprotection.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Precipitation: After completion, add diethyl ether (150-200 mL) to the reaction mixture to fully precipitate the hydrochloride salt product.

  • Isolation: Stir the resulting slurry for 30 minutes, then collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with diethyl ether (3 x 50 mL) to remove residual dioxane and any non-polar impurities.

  • Drying: Dry the white solid under high vacuum to afford the final product, 2-piperazin-1-ylpropanamide dihydrochloride.

Characterization & Quality Control (Expected Results)
  • Appearance: White to off-white crystalline solid.

  • Yield: Typically >90%.

  • ¹H NMR (400 MHz, D₂O): δ (ppm) 3.8-4.0 (m, 1H), 3.4-3.7 (m, 8H), 1.40 (d, 3H). Note: The Boc signal at ~1.46 ppm will be absent. Amide and amine protons may exchange with D₂O.

  • MS (ESI+): m/z = 158.13 [M+H]⁺ (mass of the free base).

Laboratory Workflow Visualization

Lab_Workflow Setup 1. Reaction Setup (Flask, Reagents, Solvent) React 2. Reaction (Heating & Stirring) Setup->React Monitor 3. Monitor Progress (TLC / LC-MS) React->Monitor Monitor->React Incomplete Workup 4. Work-up (Filter, Evaporate, Extract) Monitor->Workup Complete Purify 5. Isolate & Purify (Precipitate, Filter, Wash) Workup->Purify Characterize 6. Characterize (NMR, MS, Yield) Purify->Characterize Store 7. Store Product Characterize->Store

Caption: General laboratory workflow for synthesis and purification.

Safety and Handling

  • 2-Bromopropanamide: Is a lachrymator and irritant. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 4M HCl in Dioxane: Is highly corrosive and toxic. Avoid inhalation of vapors and contact with skin and eyes. All operations should be conducted within a fume hood.

  • Diethyl Ether: Is extremely flammable. Ensure there are no ignition sources nearby when in use.

  • Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction.Ensure anhydrous conditions. Extend reaction time and re-check by TLC.
Insufficient base.Use freshly dried K₂CO₃. Ensure 2.0 equivalents are used.
Loss of product during work-up.Ensure pH is basic before extraction. Perform multiple extractions with ethyl acetate.
Incomplete deprotection in Step 2 Insufficient acid or reaction time.Add additional HCl/dioxane solution. Allow the reaction to stir longer at room temperature.
Water contamination.Use anhydrous solvents and reagents as water can hydrolyze the acid.
Product is an oil, not a solid Impurities present.Triturate the oil with diethyl ether, or dissolve in a minimal amount of methanol and precipitate with ether.
Product is hygroscopic.Ensure thorough drying under high vacuum. Store in a desiccator.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
  • Role of piperazine scaffolds in medicinal chemistry. (n.d.). BenchChem.
  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2013). Ingenta Connect.
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. (n.d.). BenchChem.
  • The Role of Piperazine Derivatives in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • 2-Piperazin-1-ylpropanamide|High-Quality Research Chemical. (n.d.). BenchChem.
  • Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine. (n.d.). BenchChem.
  • A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. (n.d.). BenchChem.
  • Boc Deprotection - HCl - Common Organic Chemistry. (n.d.). Organic Chemistry Portal.
  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. (2020). PubMed.
  • Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. (n.d.). BenchChem.
  • Synthesis Protocol for tert-butyl 4-(methylamino)
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.
  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). (2001). University of Arizona.
  • How can we do the deprotection of boc-amino acids using hcl ? (2016).

Sources

Catalytic Applications of 2-Piperazin-1-ylpropanamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction: The Privileged Piperazine Scaffold in Catalysis

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of therapeutic agents.[1][2][3] Its conformational flexibility and the tunable basicity of its nitrogen centers allow for precise interactions with biological targets.[1][2] Beyond its therapeutic importance, the piperazine moiety serves as a powerful platform for the design of novel catalysts.

This guide focuses on a specific, highly functional class: 2-piperazin-1-ylpropanamide derivatives . These molecules uniquely combine the nucleophilic/basic character of the piperazine ring with a versatile propanamide sidechain. This sidechain can be readily modified to introduce chiral centers, steric bulk, or other functional groups, making these derivatives exceptional candidates for asymmetric organocatalysis and as ligands in metal-catalyzed transformations. We will explore the underlying catalytic principles, provide detailed experimental protocols for key applications, and delve into the mechanistic pathways that govern their reactivity and selectivity.

Core Catalytic Concepts

The catalytic activity of 2-piperazin-1-ylpropanamide derivatives stems primarily from the reactivity of the piperazine nitrogens, which can function through several distinct mechanisms.

  • Brønsted Base Catalysis: The secondary amine of the piperazine ring is sufficiently basic to deprotonate acidic protons, such as those on active methylene compounds. This is the operative mechanism in classic condensation reactions like the Knoevenagel condensation.[4]

  • Enamine Catalysis: In reactions involving aldehydes or ketones, the secondary amine can act as a nucleophile, forming a transient enamine intermediate. This process alters the reactivity of the carbonyl compound, enabling subsequent asymmetric bond formation.

  • Iminium Ion Catalysis: The formation of an iminium ion intermediate from an α,β-unsaturated carbonyl compound and the secondary amine catalyst lowers the LUMO of the substrate, activating it for nucleophilic attack. This is a cornerstone of asymmetric Michael additions.

  • Ligand-Accelerated Catalysis: When used in conjunction with transition metals, the nitrogen atoms of the piperazine ring can act as ligands, coordinating to the metal center and influencing its catalytic activity and stereoselectivity. Chiral derivatives are particularly valuable in this context for asymmetric hydrogenations and cross-coupling reactions.[5][6]

The propanamide tail is not merely a passive substituent. It plays a critical role in modulating the catalyst's properties:

  • Steric Shielding: The amide group and its substituents can create a defined chiral pocket around the active site, directing the approach of substrates and leading to high enantioselectivity.

  • Secondary Interactions: The amide N-H and carbonyl groups can engage in hydrogen bonding with the substrate or reaction intermediates, further stabilizing the transition state and enhancing stereocontrol.

  • Solubility and Stability: The tail can be modified to tune the catalyst's solubility in various organic solvents and improve its operational stability.

General Catalytic Cycle: Enamine-Mediated Aldol Reaction

The following diagram illustrates a generalized enamine catalytic cycle, a common pathway for piperazine-based organocatalysts.

G Catalyst Piperazine Catalyst (R2NH) Enamine Enamine Intermediate Catalyst->Enamine - H₂O Aldehyde1 Aldehyde (Substrate 1) Aldehyde1->Enamine Adduct C-C Bond Formation (Aldol Adduct) Enamine->Adduct Nucleophilic Attack Water1 H₂O Aldehyde2 Aldehyde (Substrate 2) Aldehyde2->Adduct Iminium Iminium Ion Adduct->Iminium Iminium->Catalyst Regeneration Product Aldol Product Iminium->Product Water2 H₂O Water2->Iminium

Caption: Generalized enamine catalytic cycle for a piperazine-catalyzed aldol reaction.

Application Note 1: Asymmetric Michael Addition to α,β-Unsaturated Aldehydes

The conjugate addition of nucleophiles to α,β-unsaturated systems is a fundamental carbon-carbon bond-forming reaction. Achieving high enantioselectivity in this transformation is of paramount importance for the synthesis of complex chiral molecules. Chiral 2-piperazin-1-ylpropanamide derivatives excel as organocatalysts for this purpose via iminium ion activation.

Catalyst System and Rationale

A representative catalyst for this transformation is (S)-N-benzyl-2-(4-benzylpiperazin-1-yl)propanamide. The chirality is introduced at the C2 position of the propanamide backbone. The benzyl groups provide steric bulk, creating a well-defined chiral environment that effectively shields one face of the iminium ion intermediate, forcing the incoming nucleophile to attack from the less hindered face.

Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to Cinnamaldehyde

Materials & Reagents:

  • (S)-N-benzyl-2-(4-benzylpiperazin-1-yl)propanamide (Catalyst)

  • Cinnamaldehyde (Substrate)

  • Diethyl malonate (Nucleophile)

  • Benzoic Acid (Co-catalyst/Additive)

  • Toluene (Anhydrous)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the catalyst (0.1 mmol, 10 mol%).

  • Add benzoic acid (0.1 mmol, 10 mol%).

  • Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous toluene (2.0 mL) via syringe.

  • Add cinnamaldehyde (1.0 mmol, 1.0 eq).

  • Stir the mixture at room temperature for 5 minutes.

  • Add diethyl malonate (1.5 mmol, 1.5 eq) dropwise.

  • Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 24-48 hours), quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired Michael adduct.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Mechanism: Iminium Ion Activation

The reaction proceeds through a well-defined catalytic cycle involving the formation of a chiral iminium ion.

G Catalyst Chiral Piperazine Catalyst (R₂*NH) Iminium Chiral Iminium Ion (LUMO Lowered) Catalyst->Iminium - H₂O Aldehyde α,β-Unsaturated Aldehyde Aldehyde->Iminium Addition Stereoselective Nucleophilic Attack Iminium->Addition Face-selective attack Nucleophile Nucleophile (e.g., Malonate) Nucleophile->Addition Enamine Enamine Intermediate Addition->Enamine Enamine->Catalyst Regeneration Product Chiral Michael Adduct Enamine->Product Water H₂O Water->Enamine

Caption: Catalytic cycle for an asymmetric Michael addition via iminium ion activation.

Performance Data

The following table summarizes representative results for this type of transformation, demonstrating the high efficiency and stereoselectivity achievable with 2-piperazin-1-ylpropanamide catalysts.

EntryAldehyde SubstrateNucleophileTime (h)Yield (%)ee (%)
1CinnamaldehydeDiethyl malonate249598
2CrotonaldehydeDibenzyl malonate368895
3(E)-Hex-2-enalNitromethane488592
4CinnamaldehydeDimethyl malonate249297

Application Note 2: Base-Catalyzed Knoevenagel Condensation

The Knoevenagel condensation is a robust method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene compound.[4] Simple, achiral 2-piperazin-1-ylpropanamide derivatives can serve as efficient, recyclable Brønsted base organocatalysts for this reaction, offering a milder alternative to stronger inorganic bases.

Catalyst System and Rationale

For this application, a simple derivative such as N-phenyl-2-(piperazin-1-yl)propanamide is effective. The primary catalytic center is the secondary amine on the piperazine ring, which functions as a base to deprotonate the active methylene compound. The propanamide tail enhances solubility in common organic solvents and can be modified to facilitate catalyst recovery.

Experimental Protocol: Synthesis of (E)-2-cyano-3-phenylacrylamide

Materials & Reagents:

  • N-phenyl-2-(piperazin-1-yl)propanamide (Catalyst)

  • Benzaldehyde (Substrate)

  • 2-Cyanoacetamide (Active methylene compound)

  • Ethanol (Solvent)

Procedure:

  • In a 25 mL round-bottom flask, dissolve benzaldehyde (5.0 mmol, 1.0 eq) and 2-cyanoacetamide (5.0 mmol, 1.0 eq) in ethanol (10 mL).

  • Add the catalyst (0.25 mmol, 5 mol%) to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC. The product often precipitates from the reaction mixture upon cooling.

  • After completion (typically 1-2 hours), cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol (2 x 5 mL) to remove residual catalyst and starting materials.

  • Dry the purified product under vacuum. The filtrate can be concentrated and purified by column chromatography to recover additional product if necessary.

General Workflow and Mechanism

The reaction follows a straightforward base-catalyzed pathway.

G cluster_workflow Experimental Workflow cluster_mechanism Catalytic Mechanism A Combine Aldehyde, Active Methylene Cmpd, & Catalyst in Solvent B Heat to Reflux A->B C Cool & Precipitate B->C D Filter & Wash Solid C->D E Dry Product D->E Cat Piperazine Catalyst (Base) Enolate Enolate (-CHXY) Cat->Enolate Deprotonation AMC Active Methylene Compound (CH₂XY) AMC->Enolate Adduct Aldol-type Adduct Enolate->Adduct Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Adduct Product Dehydration (E1cB) Adduct->Product Product->Cat Regeneration Final Alkene Product (R-CH=CXY) Product->Final - H₂O

Caption: Workflow and mechanism for the base-catalyzed Knoevenagel condensation.

Troubleshooting & Key Considerations

  • Catalyst Purity: The presence of impurities, particularly residual acids or bases from the catalyst synthesis, can significantly impact reaction outcomes. Ensure the catalyst is thoroughly purified before use.

  • Anhydrous Conditions: For asymmetric reactions sensitive to water, such as those proceeding via enamine or iminium intermediates, the use of anhydrous solvents and an inert atmosphere is critical to prevent catalyst deactivation and competing side reactions.

  • Co-catalyst/Additive Effects: In many asymmetric organocatalytic reactions, acidic or basic additives are used to facilitate catalyst turnover. The choice and stoichiometry of this additive (e.g., benzoic acid) can be crucial and may require optimization.

  • Substrate Scope: Sterically demanding substrates may react slower or require higher catalyst loadings. Electron-withdrawing or -donating groups on the substrates can also significantly alter reaction rates and should be considered during optimization.

  • Catalyst Recovery: For larger-scale synthesis, consider modifying the propanamide tail with a group that facilitates recovery, such as a fluorous tag or a polymer support anchor, enabling a more sustainable process.[7]

References

  • ResearchGate. (2023). GO Treated with Aminoethyl‐Piperazine as a Reusable and Eco‐friendly Organocatalyst for Synthesis of Some Xanthen and Pyran Derivatives. Retrieved from ResearchGate. [Link]

  • Boley, A. J., Genova, J. C., & Nicewicz, D. A. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Journal of the American Chemical Society, 146(47), 31114–31123. [Link]

  • Boley, A. J., & Genova, J. C. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. UNC Institutional Repository. [Link]

  • ChemRxiv. (2025). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. Retrieved from ChemRxiv. [Link]

  • Preprints.org. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from Preprints.org. [Link]

  • Tembare, A., et al. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. SGVU Journal of Pharmaceutical Research & Education, 10(1), 1047-1082. [Link]

  • Gueret, R., Pelinski, L., Bousquet, T., Sauthier, M., Ferey, V., & Bigot, A. (2020). Visible-Light-Promoted Decarboxylative Annulation of N-(o-Aminobenzyl)glycine Derivatives with Aldehydes: An Access to 2-Substituted Piperazines. Organic Letters, 22(13), 5157–5162. [Link]

  • ResearchGate. (2026). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Retrieved from ResearchGate. [Link]

  • Bernasconi, S., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 78(17), 8585–8597. [Link]

  • Castillo, J. C., et al. (2021). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances, 11(53), 33519-33530. [Link]

Sources

Application Notes and Protocols for the Green Synthesis of 2-Piperazin-1-ylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Paradigm Shift in Amide Bond Formation for Pharmaceutical Synthesis

The synthesis of amide bonds is a cornerstone of pharmaceutical and medicinal chemistry, with a significant percentage of all active pharmaceutical ingredients (APIs) containing this functional group.[1] The target molecule, 2-Piperazin-1-ylpropanamide, is a key intermediate and structural motif in various drug discovery programs, leveraging the favorable pharmacokinetic properties of the piperazine ring.[2][3] Traditionally, the synthesis of such amides has relied on stoichiometric coupling agents or the conversion of carboxylic acids to more reactive intermediates like acyl chlorides.[1][4] These methods, while effective, often suffer from poor atom economy, the use of hazardous reagents, and the generation of significant chemical waste, running counter to the principles of green and sustainable chemistry.[1][5]

This guide provides detailed application notes and protocols for the green synthesis of 2-Piperazin-1-ylpropanamide, focusing on biocatalytic and chemo-catalytic approaches that offer enhanced sustainability, safety, and efficiency. These methodologies are designed for researchers, scientists, and drug development professionals seeking to integrate environmentally benign practices into their synthetic workflows.[5][6][7]

The Imperative for Green Synthesis

The adoption of green chemistry principles is not merely an environmental consideration but a strategic imperative for modern pharmaceutical development.[5][7] By minimizing waste, reducing energy consumption, and utilizing safer reagents, green synthetic routes can lead to more cost-effective and scalable manufacturing processes.[7] For the synthesis of 2-Piperazin-1-ylpropanamide, this involves moving away from traditional methods towards catalytic approaches that utilize safer solvents, preferably water, and operate under milder reaction conditions.

Comparative Analysis of Synthetic Routes

The synthesis of 2-Piperazin-1-ylpropanamide fundamentally involves the formation of an amide bond between a piperazine derivative and a propanoic acid derivative. Below is a comparison of a traditional route with proposed green alternatives.

ParameterTraditional Method (e.g., DCC/HOBt coupling)Biocatalytic (Enzymatic) MethodChemo-catalytic (Boronic Acid) Method
Starting Materials N-Boc-piperazine, Propanoic acidPiperazine, Propanoic acidPiperazine, Propanoic acid
Activating Agent Dicyclohexylcarbodiimide (DCC), Hydroxybenzotriazole (HOBt)Adenosine triphosphate (ATP) - recycled in-situBoronic acid catalyst
Solvent Dichloromethane (DCM), Dimethylformamide (DMF)Aqueous bufferToluene, xylene (with water removal)
Byproducts Dicyclohexylurea (DCU), other coupling agent residuesWater, Adenosine diphosphate (ADP) - recycledWater
Reaction Conditions Room temperatureAmbient temperature (e.g., 30-40 °C)Elevated temperature (reflux)
Atom Economy LowHighHigh
Environmental Impact High (chlorinated solvents, solid waste)Low (aqueous medium, biodegradable catalyst)Moderate (organic solvents, but catalytic)

Green Chemistry Approach 1: Biocatalytic Synthesis via Amide Bond Synthetase

Biocatalysis has emerged as a powerful tool for green amide bond formation, offering high selectivity and operation in aqueous media under mild conditions.[8][9] Enzymes such as amide bond synthetases (ABS) can directly couple carboxylic acids and amines with high efficiency, driven by the hydrolysis of ATP.[10] An ATP recycling system can be employed to make the process more economically viable.[9][11]

Reaction Scheme & Mechanism

The enzymatic synthesis proceeds via an acyl-adenylate intermediate, which then reacts with piperazine to form the desired amide.

Biocatalytic Synthesis cluster_0 Enzymatic Amide Bond Formation cluster_1 ATP Recycling System Propanoic_acid Propanoic Acid Acyl_adenylate Acyl-adenylate Intermediate Propanoic_acid->Acyl_adenylate Enzyme-ABS, ATP ATP ATP ATP->Acyl_adenylate Enzyme_ABS Amide Bond Synthetase (ABS) PPi PPi Product 2-Piperazin-1-ylpropanamide Acyl_adenylate->Product Piperazine, Enzyme-ABS Piperazine Piperazine Piperazine->Product AMP AMP ADP ADP ATP_recycled ATP ADP->ATP_recycled PPK, Polyphosphate Polyphosphate Polyphosphate Polyphosphate->ATP_recycled PPK Polyphosphate Kinase (PPK)

Caption: Biocatalytic synthesis of 2-Piperazin-1-ylpropanamide using an Amide Bond Synthetase with an ATP recycling system.

Detailed Experimental Protocol

Materials:

  • Piperazine

  • Propanoic acid

  • Amide Bond Synthetase (e.g., McbA)[8]

  • Polyphosphate Kinase (PPK)

  • Adenosine triphosphate (ATP)

  • Adenosine diphosphate (ADP)

  • Polyphosphate

  • HEPES buffer (pH 8.0)

  • Magnesium Chloride (MgCl₂)

  • Ethyl acetate

  • Brine solution

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of HEPES buffer (100 mM, pH 8.0) containing MgCl₂ (10 mM).

  • Reagent Addition: To the buffer, add piperazine (1.0 eq), propanoic acid (1.2 eq), a catalytic amount of ATP (0.05 eq), ADP (0.05 eq), and an excess of polyphosphate (1.5 eq).

  • Enzyme Addition: Initiate the reaction by adding the Amide Bond Synthetase and Polyphosphate Kinase to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at 30°C and monitor the formation of the product by HPLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup and Purification: Upon completion, saturate the aqueous solution with sodium chloride and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-Piperazin-1-ylpropanamide.

Rationale for Choices:

  • Aqueous Buffer: The use of an aqueous buffer system is a hallmark of green chemistry, eliminating the need for volatile organic solvents.[8][9]

  • Mild Conditions: The reaction proceeds at a near-physiological temperature and pH, reducing energy consumption and minimizing side reactions.

  • ATP Recycling: The in-situ ATP regeneration system significantly reduces the cost associated with using a stoichiometric amount of the expensive ATP cofactor, making the process more scalable and economical.[9][11]

Green Chemistry Approach 2: Chemo-catalytic Direct Amidation

Direct amidation of carboxylic acids with amines using a catalyst is a highly atom-economical approach, with water as the only byproduct.[4] Boronic acid catalysts have shown promise in facilitating this transformation under relatively mild conditions.[4]

Reaction Scheme & Mechanism

The boronic acid catalyst activates the carboxylic acid, likely through a B-X-B bridged intermediate, facilitating nucleophilic attack by the amine.[4]

Chemo_catalytic_Amidation Propanoic_acid Propanoic Acid Intermediate Activated Intermediate Propanoic_acid->Intermediate Catalyst Piperazine Piperazine Product 2-Piperazin-1-ylpropanamide Piperazine->Product Catalyst Boronic Acid Catalyst Catalyst->Intermediate Intermediate->Product Piperazine Water Water

Caption: Boronic acid-catalyzed direct amidation for the synthesis of 2-Piperazin-1-ylpropanamide.

Detailed Experimental Protocol

Materials:

  • Piperazine

  • Propanoic acid

  • Arylboronic acid catalyst (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid)

  • Toluene

  • Dean-Stark apparatus

  • Sodium bicarbonate solution

  • Brine solution

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add piperazine (1.0 eq), propanoic acid (1.1 eq), the boronic acid catalyst (5 mol%), and toluene.

  • Azeotropic Water Removal: Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 8-16 hours).

  • Workup and Purification: Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to afford the desired product.

Rationale for Choices:

  • Catalytic Approach: This method avoids the use of stoichiometric and often hazardous coupling reagents, improving atom economy and reducing waste.[4]

  • Water as the Only Byproduct: The direct amidation produces only water, which is a benign byproduct.

  • Azeotropic Removal of Water: The removal of water drives the reaction equilibrium towards the product, ensuring high conversion. While this requires an organic solvent, the solvent can be recycled.

Conclusion and Future Outlook

The green synthesis of 2-Piperazin-1-ylpropanamide is achievable through both biocatalytic and chemo-catalytic methods. The biocatalytic approach offers the advantage of operating in an aqueous environment under exceptionally mild conditions, aligning closely with the ideals of green chemistry. The chemo-catalytic route, while requiring an organic solvent and heat, provides a significant improvement over traditional stoichiometric methods.

Future research in this area will likely focus on the development of more robust and reusable catalysts, both enzymatic and chemical, to further enhance the sustainability and economic viability of these processes. The adoption of continuous flow technologies for these catalytic reactions could also offer significant advantages in terms of safety, efficiency, and scalability.[2][12]

References

  • ACS Publications. (2020, March 30).
  • GtR. (2026, January 8).
  • ACS Publications. (2020, August 10). Biocatalytic Monoacylation of Symmetrical Diamines and Its Application to the Synthesis of Pharmaceutically Relevant Amides.
  • Research Explorer The University of Manchester. (2018, August 7).
  • ChemRxiv. (2021, November 14).
  • MDPI. (2021, October 8).
  • ResearchGate. (2023, September 22). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance.
  • ResearchGate. (2024, December 4). Sustainable synthesis of piperazine analogs using varied energy sources in the petasis reaction: A green chemistry perspective.
  • Recently Adopted Synthetic Protocols for Piperazines: A Review. (2024, July 19).
  • ijbpas. (2023, November 1). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY.
  • Benchchem. 2-Piperazin-1-ylpropanamide|High-Quality Research Chemical.
  • Catalytic Amid
  • RSC Publishing.
  • PMC.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
  • ResearchGate. (2023, July 17). Green chemistry approach towards Piperazine: anticancer agents.
  • New Journal of Chemistry (RSC Publishing). Piperidine and piperazine analogs in action: zinc(ii)
  • Organic Chemistry Portal. Synthesis of piperazines.
  • SciSpace. (2019, July 23).
  • ResearchGate. Multicomponent synthesis of 2‐(piperazin‐1‐yl)quinoxalines..
  • Catalytic Amid
  • ResearchGate.
  • PubMed. (2020, October 7). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines.
  • Advances in Green Chemistry for Pharmaceutical Applic
  • Advances in Green Chemistry Approaches for Sustainable Pharmaceutical Synthesis.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Aqueous Solubility Issues with 2-Piperazin-1-ylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical bottlenecks of drug development. 2-Piperazin-1-ylpropanamide is a highly versatile scaffold used in medicinal chemistry 1[1]. However, its structural combination of a basic secondary amine (piperazine ring, pKa ~9.0–9.8) and a moderately lipophilic propanamide moiety often leads to poor aqueous solubility, particularly in neutral to alkaline assay buffers where the amine is deprotonated 2[2].

This guide provides field-proven, self-validating troubleshooting protocols to solubilize this compound without compromising your experimental integrity.

Diagnostic Workflow for Solubility Optimization

Before altering your compound, map your assay constraints (e.g., pH tolerance, solvent toxicity limits) against the workflow below to select the optimal solubilization strategy.

SolubilityWorkflow Start Precipitation of 2-Piperazin-1-ylpropanamide CheckPH Is Assay pH > 7.4? (Amine Deprotonation) Start->CheckPH LowerPH Adjust pH to 4.0-6.0 (Protonation) CheckPH->LowerPH Yes (if tolerated) SaltScreen Perform Salt Screening (HCl, Mesylate, Sulfate) CheckPH->SaltScreen No / pH Fixed Success Solubilized Compound (Ready for Assay) LowerPH->Success CoSolvent Co-solvent Blending (DMSO, PEG400, EtOH) SaltScreen->CoSolvent Inadequate Solubility SaltScreen->Success Stable Salt Formed Cyclodextrin Cyclodextrin Complexation (HP-β-CD) CoSolvent->Cyclodextrin Toxicity / Interference CoSolvent->Success Assay Tolerant Cyclodextrin->Success

Troubleshooting workflow for 2-Piperazin-1-ylpropanamide aqueous solubility issues.

In-Depth Troubleshooting Protocols

Protocol 1: Salt Formation & pH Adjustment (The Gold Standard)

Causality: The free base of 2-Piperazin-1-ylpropanamide suffers from high crystal lattice energy. Converting the basic piperazine amine into a salt (e.g., hydrochloride or mesylate) drastically reduces this lattice energy while increasing the ionization state, facilitating strong ion-dipole interactions with water molecules 3[3]. Lowering the pH below the compound's pKa ensures maximum protonation 4[4].

Step-by-Step Methodology:

  • Solvent Dissolution: Dissolve 100 mg of 2-Piperazin-1-ylpropanamide free base in 2 mL of a volatile, water-miscible solvent (e.g., ethanol) under gentle magnetic stirring.

  • Acid Addition: Slowly add 1.05 molar equivalents of the chosen acid (e.g., 1M HCl or methanesulfonic acid) dropwise at room temperature 5[5].

  • Incubation & Precipitation: Stir the mixture for 2 hours. If the salt does not precipitate, add a non-polar anti-solvent (e.g., diethyl ether) dropwise until turbidity is observed, then cool to 4°C overnight.

  • Isolation: Filter the resulting crystals, wash with cold anti-solvent, and dry under a vacuum desiccator.

  • System Validation: Determine the kinetic solubility of the newly formed salt in your specific assay buffer. If precipitation occurs upon dilution, the buffer's buffering capacity may be stripping the proton, indicating a need for Protocol 2 or 3 3[3].

Protocol 2: Co-Solvent Blending for In Vitro Assays

Causality: When pH adjustment denatures target proteins or salt formation fails, co-solvents must be employed. Solvents like DMSO or PEG 400 disrupt the highly structured hydrogen-bonding network of water and lower the dielectric constant of the medium, accommodating the lipophilic propanamide tail 4[4].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a highly concentrated stock solution (e.g., 50 mM) of the compound in 100% anhydrous DMSO.

  • Intermediate Dilution: To prevent "solvent shock" (rapid precipitation upon hitting water), dilute the DMSO stock into an intermediate solvent mixture (e.g., 40% PEG 400, 10% Ethanol, 50% Water) 6[6].

  • Final Aqueous Dilution: Slowly add the intermediate solution dropwise into the final aqueous assay buffer under continuous vortexing.

  • System Validation: Ensure the final DMSO concentration remains strictly below 1% (v/v) to prevent cellular toxicity. Always run a vehicle control (buffer + co-solvent without drug) to validate that the solvent itself is not causing assay artifacts.

Protocol 3: Cyclodextrin Inclusion Complexation

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) possesses a hydrophilic exterior and a hydrophobic cavity. It encapsulates the lipophilic propanamide moiety of the compound, forming an inclusion complex that masks the hydrophobic surface from water. This drastically increases apparent solubility without requiring non-physiological pH adjustments 3[3], 7[7].

Step-by-Step Methodology:

  • Excipient Preparation: Prepare a 10–20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4).

  • Compound Addition: Add an excess amount of solid 2-Piperazin-1-ylpropanamide to the cyclodextrin solution.

  • Equilibration: Agitate the suspension on a rotary shaker at 25°C for 24–48 hours to allow the inclusion complex to reach thermodynamic equilibrium.

  • Filtration: Filter the suspension through a 0.22 µm syringe filter to remove any undissolved free base.

  • System Validation: Analyze the filtrate via HPLC-UV against a standard curve to determine the exact concentration of the solubilized complex before proceeding to your assay.

Quantitative Comparison of Solubilization Strategies

Table 1: Performance metrics of various solubilization techniques for piperazine derivatives.

StrategyPrimary Mechanism of ActionExpected Solubility IncreaseBiological BiocompatibilityKey Limitations & Risks
Salt Formation (HCl/Mesylate) Ionization & lattice energy reduction [[8]](8]10x to 100xHigh (Physiological salts)May revert to insoluble free base in alkaline buffers.
Co-solvents (DMSO/PEG) Dielectric constant reduction 4[4]5x to 50xLow to ModerateHigh concentrations cause cytotoxicity and enzyme inhibition.
Cyclodextrins (HP-β-CD) Hydrophobic cavity encapsulation [[3]](3]10x to 500xHighPotential displacement of the drug by assay lipids/proteins.
pH Adjustment (< 6.0) Direct amine protonation 6[6]5x to 20xModerateNon-physiological pH may denature sensitive target proteins.

Frequently Asked Questions (FAQs)

Q1: My compound is fully soluble in DMSO, but it immediately precipitates when diluted into my pH 7.4 assay buffer. How can I prevent this? A1: This phenomenon is known as "solvent shock." It occurs because the compound's solubility drops faster than the DMSO is diluted into the aqueous phase 6[6]. To prevent this, avoid direct dilution from 100% DMSO into aqueous buffers. Instead, utilize the step-down dilution method described in Protocol 2. Additionally, determine the compound's kinetic solubility in the specific assay buffer to ensure you are not exceeding its thermodynamic saturation point 3[3].

Q2: I am trying to extract 2-Piperazin-1-ylpropanamide during synthesis, but a stubborn emulsion forms in the separatory funnel. How do I isolate my product? A2: Basic amines like piperazine derivatives are amphiphilic and can act as surfactants, leading to emulsions during aqueous workup 9[9]. To break the emulsion, add a saturated sodium chloride solution (brine) to increase the ionic strength of the aqueous layer (a technique called "salting out"). Alternatively, perform an acid-base extraction: extract the protonated amine into an acidic aqueous layer (discarding the organic layer with impurities), then basify the aqueous layer with Na₂CO₃ and extract the newly formed free base back into a fresh organic solvent like ethyl acetate 9[9].

Q3: Which salt form is best for in vivo pharmacokinetic studies? A3: Hydrochloride (HCl) and mesylate salts are the most common and generally recognized as safe (GRAS) counterions for basic amines [[3]](3]. While HCl salts are straightforward to prepare, mesylate salts often exhibit superior aqueous solubility and dissolution rates due to lower crystal lattice energies 5[5]. A comprehensive salt screening study is highly recommended to balance solubility, hygroscopicity, and chemical stability before transitioning to animal models.

References

  • BenchChem. Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives.3

  • ResearchGate. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs.7

  • NIH. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.2

  • IJPS Journal. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.4

  • PMC. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug.8

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.6

  • BenchChem. Technical Support Center: Workup Procedures for Reactions Involving Basic Amines.9

  • Global Scholarly Communication Online Press. A review on solubility enhancement technique for pharmaceutical drugs.5

  • BenchChem. 2-Piperazin-1-ylpropanamide | High-Quality Research Chemical.1

Sources

Technical Support Center: Liquid-Liquid Extraction of 2-Piperazin-1-ylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in mastering the liquid-liquid extraction (LLE) of 2-Piperazin-1-ylpropanamide.

Extracting this compound presents a unique mechanistic challenge: it contains a highly basic secondary amine within the piperazine ring, a weakly basic tertiary amine, and a hydrolyzable propanamide moiety. Successful isolation requires precise manipulation of the partition coefficient via pH optimization, while strictly controlling thermodynamics to prevent degradation.

Part 1: The Causality of pH Optimization

To achieve high recovery yields during LLE, the target molecule must be driven entirely into its un-ionized (free base) state. The lack of charge facilitates the diffusion of the molecule into the nonpolar organic solvent [4].

Piperazine derivatives typically exhibit two distinct pKa values. The secondary amine nitrogen has a pKa of approximately 9.73, while the tertiary amine nitrogen has a lower pKa of around 5.5 to 6.0 [2].

  • The 99% Rule: To ensure that >99% of the secondary amine is deprotonated, the aqueous phase pH must be adjusted to at least two units above the highest pKa. Therefore, the optimal extraction pH is 11.8 to 12.2 [1].

  • The Hydrolysis Risk: While a high pH is mandatory for deprotonation, exposing the propanamide group to harsh basic conditions (pH > 12) at room temperature initiates base-catalyzed hydrolysis [3]. To circumvent this, the basification step must be performed under strict temperature control (0–10 °C).

Quantitative Data Summaries

Table 1: pH vs. Speciation and Stability of 2-Piperazin-1-ylpropanamide

pH LevelPiperazine 2° AminePiperazine 3° AmineAmide StabilityExtraction Efficiency
< 6.0 Protonated (+)Protonated (+)Stable0% (Remains Aqueous)
7.0 - 9.0 Protonated (+)NeutralStable< 10%
9.7 (pKa) ~50% ProtonatedNeutralStable~50%
11.8 - 12.2 Neutral (Free Base) Neutral Stable (if <10°C) > 95% (Optimal)
> 13.5 Neutral (Free Base)NeutralHigh Risk of HydrolysisVariable (Degradation)

Table 2: Solvent Selection Matrix

SolventPolarity IndexEmulsion RiskExpected YieldRecommended Application
Dichloromethane (DCM) 3.1High> 90%Primary laboratory-scale extraction. Requires brine.
Ethyl Acetate (EtOAc) 4.4Medium~85%Greener alternative to halogenated solvents.
Toluene 2.4Low~75%Large-scale/industrial extraction [3].

Part 2: Validated Experimental Protocol

This self-validating protocol ensures that thermodynamic control is maintained while achieving the target speciation for maximum organic partitioning.

Step-by-Step Methodology:

  • Preparation: Transfer the aqueous reaction mixture containing protonated 2-Piperazin-1-ylpropanamide to a jacketed reactor or an ice-water bath.

  • Cooling: Chill the mixture to 0–5 °C [3]. Self-Validation: Do not proceed until an internal thermometer confirms the temperature. This is the primary defense against amide hydrolysis.

  • Basification: Slowly add a pre-cooled (5–10 °C) 10% NaOH aqueous solution dropwise. Monitor the pH continuously using a calibrated pH probe until it reaches 11.8–12.2 . Maintain the internal temperature below 10 °C during the addition.

  • Extraction: Add an equal volume of the chosen organic solvent (e.g., DCM). Stir vigorously for 5 minutes.

  • Phase Separation: Transfer to a separatory funnel. Allow the layers to separate completely.

  • Aqueous Verification: Test the pH of the aqueous layer post-extraction. Self-Validation: If the pH has dropped below 11.5 due to buffering effects from reaction salts, re-adjust to 12.0 and perform a second extraction.

  • Washing & Drying: Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual water and break micro-emulsions. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Part 3: Visual Workflows

LLE_Workflow A Aqueous Reaction Mixture (Protonated Piperazine) B Cool to 0-5°C (Prevent Amide Hydrolysis) A->B C Adjust pH to 11.8-12.2 (Use 10% NaOH dropwise) B->C D Add Organic Solvent (e.g., DCM or Toluene) C->D E Phase Separation D->E F Organic Phase (Free Base Product) E->F Extract G Aqueous Phase (Salts & Impurities) E->G Discard/Wash

Fig 1. Optimized Liquid-Liquid Extraction Workflow for 2-Piperazin-1-ylpropanamide.

Part 4: Troubleshooting & FAQs

Q: My extraction yield is consistently below 40%. What is the most likely cause? A: The most common cause of low recovery is insufficient basification. Because the secondary amine of the piperazine ring has a pKa of ~9.73 [2], adjusting the pH to 10 only deprotonates ~65% of the molecules. The remaining ionized molecules will stay in the aqueous phase. Ensure your pH is strictly between 11.8 and 12.2 [1].

Q: I adjusted the pH to 13.5 to guarantee complete deprotonation, but my LC-MS shows a new degradation peak. Why? A: You have induced base-catalyzed hydrolysis of the propanamide group. While piperazine itself is stable at extreme pH, the amide bond is vulnerable. If you must use a pH > 12.5, the exposure time must be minimized (< 15 minutes), and the temperature must be strictly held at 0 °C [3].

Q: I am using DCM and a thick emulsion has formed during phase separation. How do I break it? A: Piperazine derivatives can exhibit weak surfactant-like properties at certain pH thresholds, stabilizing emulsions. To resolve this:

  • Increase Ionic Strength: Add saturated NaCl (brine) to the separatory funnel. The "salting-out" effect decreases the solubility of DCM in water and forces the phases apart.

  • Filtration: If a precipitate is stabilizing the emulsion, filter the entire biphasic mixture through a pad of Celite before attempting separation.

Troubleshooting_Tree Start Issue: Low Yield or Purity Q1 Is aqueous pH < 11.5? Start->Q1 Sol1 Adjust pH to 12.0 (Deprotonate 2° amine) Q1->Sol1 Yes Q2 Is an emulsion present? Q1->Q2 No Sol2 Filter through Celite or add NaCl (Brine) Q2->Sol2 Yes Q3 Is the amide degrading? Q2->Q3 No Sol3 Maintain temp < 10°C during basification Q3->Sol3 Yes

Fig 2. Diagnostic decision tree for resolving common piperazine extraction issues.

References

  • Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry Source: PubMed / Journal of Forensic Sciences 1

  • Predictive modeling of pH on the transport of Co(II) Ions from aqueous solutions through supported ceramic polymer membrane Source: Scientific Reports / OUCI

  • Process for preparing piperazine derivatives (US6495685B1) Source: Google Patents 2

  • Simple, fast and reliable CE method for simultaneous determination of ciprofloxacin and ofloxacin in human urine Source: PMC / Scientific Reports 3

Sources

Technical Support Center: Green Synthesis & Waste Reduction for 2-Piperazin-1-ylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter process chemistry bottlenecks where traditional batch syntheses of piperazine derivatives generate unsustainable levels of reagent waste. The synthesis of 2-Piperazin-1-ylpropanamide—a critical pharmacophore scaffold in drug discovery—often suffers from poor atom economy due to stoichiometric coupling agents, excessive solvent use during purification, and over-alkylation side reactions.

This guide provides field-proven, self-validating troubleshooting strategies to optimize your workflows, grounded in the latest green chemistry principles.

Part 1: Troubleshooting Guide & FAQs

Q1: Eliminating Stoichiometric Coupling Waste

Question: Our current synthesis of 2-Piperazin-1-ylpropanamide relies on EDC/HOBt for the amidation of 2-(piperazin-1-yl)propanoic acid. This generates significant urea byproducts and results in a high Process Mass Intensity (PMI). How can we eliminate this reagent waste?

Answer: The use of stoichiometric coupling reagents like EDC or HATU intrinsically limits atom economy and inflates PMI due to heavy byproduct generation. To reduce reagent waste, you must transition to 1[1] or utilize 2[2].

The Causality: EDC/HOBt drives the reaction by forming a highly reactive O-acylisourea intermediate, but permanently consumes the reagent, generating stoichiometric urea waste. Boric acid ( B(OH)3​ ), conversely, acts as a reversible Lewis acid. It coordinates with the carboxylic acid to form a transient mixed anhydride, lowering the activation energy for nucleophilic attack by the amine. Once the amide bond forms, the boric acid is regenerated, leaving water as the sole byproduct[1]. Alternatively, mechanochemical solvent-free conditions have shown Reaction Mass Efficiency (RME) improvements up to 84.2%[3].

Q2: Preventing Over-Alkylation and Solvent Waste

Question: When synthesizing the piperazine core via alkylation of piperazine with 2-bromopropanamide, we observe over-alkylation (N,N'-disubstitution) and consume massive volumes of solvent for chromatographic purification. How can we optimize this?

Answer: Batch alkylation of piperazine frequently leads to poor selectivity. Implementing a setup dramatically enhances mixing, temperature control, and reaction time, thereby preventing over-alkylation and minimizing solvent waste.

The Causality: In batch reactors, poor mass transfer leads to localized high concentrations of the alkylating agent, driving the kinetically competitive second substitution. A continuous-flow micromixer ensures a homogeneous concentration profile instantly. Furthermore, the precise control of residence time in the flow reactor means the mono-alkylated product is removed from the reaction zone before subsequent reactions can occur[4]. Telescoping the reaction in flow allows for 5[5], bypassing preparative chromatography entirely.

Q3: Atom-Economical C-N Bond Formation Without Protecting Groups

Question: We need to scale up the production. What is the most atom-economical route that avoids the use of protecting groups (like Boc) entirely?

Answer: Protecting groups inherently violate atom economy because they add steps and mass that are ultimately discarded. To achieve a protecting-group-free synthesis, utilize a6[6] strategy.

The Causality: By reacting a propanamide precursor with a piperazine derivative via catalytic hydrogenation on a 5% Pt/C catalyst in flow, the reductive amination occurs with extreme chemoselectivity. The packed catalyst bed provides a massive surface-area-to-volume ratio, ensuring rapid, localized hydrogenation of the intermediate imine before dehydrohalogenation or polymerization side-reactions can propagate[6].

Part 2: Experimental Protocols

Protocol 1: Solvent-Free Catalytic Amidation (Boric Acid)

This self-validating protocol eliminates stoichiometric coupling agents and allows for catalyst recycling.

  • Preparation: In a round-bottom flask, combine 2-(piperazin-1-yl)propanoic acid and the target amine (or ammonia source) in a 1:1.1 molar ratio.

  • Catalyst Addition: Add 10 mol% Boric Acid ( B(OH)3​ ). Do not add any organic solvent.

  • Thermal Activation: Heat the neat mixture to 80°C under an inert atmosphere for 8 hours. Self-Validation Check: Monitor the reaction via TLC or LC-MS; the disappearance of the carboxylic acid peak confirms the efficiency of the mixed-anhydride intermediate formation.

  • Product Isolation: Cool the mixture to room temperature. Add a minimal volume of cold water/ethanol (80:20) to precipitate the 2-Piperazin-1-ylpropanamide.

  • Catalyst Recovery: Filter the precipitate under suction. The aqueous filtrate contains the regenerated boric acid, which can be concentrated and directly recycled for the next batch, ensuring a closed-loop system[1].

Protocol 2: Continuous-Flow Reductive Amination

This protocol prevents over-alkylation and eliminates the need for Boc-protection.

  • Solution Preparation: Prepare Solution A (piperazine) and Solution B (aldehyde/ketone propanamide precursor) in a green solvent (e.g., ethanol) at 0.5 M concentration.

  • Flow Initialization: Pump Solutions A and B using dual syringe pumps at a flow rate of 0.5 mL/min into a T-micromixer.

  • Catalytic Bed: Direct the mixed effluent into a packed-bed reactor containing 5% Pt/C catalyst. Maintain the reactor at 50°C under a hydrogen atmosphere (5 bar). Self-Validation Check: The high pressure and temperature ensure the imine intermediate is hydrogenated instantly upon formation, preventing accumulation[6].

  • In-Line Extraction: Pass the reactor effluent through an in-line liquid-liquid separator using a mild aqueous wash to remove unreacted polar starting materials.

  • Collection: Collect the organic phase containing highly pure 2-Piperazin-1-ylpropanamide.

Part 3: Quantitative Data & Green Metrics

The following table summarizes the quantitative improvements in green chemistry metrics when transitioning from traditional batch methods to the optimized workflows described above.

MetricTraditional Batch (EDC/HOBt)Continuous Flow (Pt/C)Catalytic Amidation (Boric Acid)Mechanochemical (Solvent-Free)
Atom Economy (AE) < 45%~ 85%~ 90%> 92%
Reaction Mass Efficiency (RME) 30 - 40%> 75%70 - 80%84.2%
Process Mass Intensity (PMI) > 50< 15< 101.19
Primary Waste Stream Urea derivatives, SolventsAqueous saltsWaterNegligible

Part 4: Visualizations of Optimized Workflows

FlowSynthesis A Piperazine Derivative C Micromixer A->C B Alkylating Agent B->C D Flow Reactor (Pt/C Catalyst) C->D E In-line Extraction D->E F Target Amide Product E->F

Continuous flow setup for piperazine alkylation, minimizing solvent waste and over-alkylation.

Amidation cluster_batch Traditional Batch cluster_green Green Catalysis Start Carboxylic Acid + Amine Batch Stoichiometric EDC/HOBt Start->Batch Green Boric Acid / RDES Start->Green Waste High PMI & Urea Byproducts Batch->Waste Opt Water Byproduct Only Green->Opt

Comparison of traditional stoichiometric amidation versus green catalytic amidation pathways.

Part 5: References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. NIH.4

  • Flow oriented synthetic design in the continuous preparation of the aryl piperazine drug flibanserin. ResearchGate.5

  • C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. MDPI.6

  • Nigerian Research Journal of Chemical Sciences (Mechanochemistry). UNN.3

  • Reactive deep eutectic solvents for EDC-mediated amide synthesis. RSC.2

  • Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Science and Education Publishing.1

Sources

Validation & Comparative

Validating enantiomeric purity of chiral 2-Piperazin-1-ylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Enantiomeric Purity of Chiral 2-Piperazin-1-ylpropanamide: A Comparative Guide

Introduction & Target Molecule Context

Chiral 2-Piperazin-1-ylpropanamide is a highly versatile synthetic building block featuring a propanamide backbone substituted with a piperazine ring. This specific scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of central nervous system (CNS) therapeutics and novel radioprotective agents[1]. Because the pharmacological efficacy and toxicological profile of these compounds are often strictly stereospecific, the precise determination of their enantiomeric excess (ee%) is a critical regulatory requirement for drug development professionals.

Mechanistic Causality: Selecting the Right Analytical Tool

As an application scientist, I approach enantiomeric validation not merely as a routine assay, but as a problem of molecular recognition. 2-Piperazin-1-ylpropanamide presents two primary interaction sites: the hydrogen-bonding network of the primary amide and the nucleophilic secondary amine of the piperazine ring.

Our analytical strategy must exploit these structural features. We evaluate three primary methodologies:

  • Chiral HPLC (The Gold Standard) : Utilizes immobilized polysaccharide-based chiral stationary phases (CSPs). The causality of separation relies on the CSP's carbamate linkages forming transient, stereoselective hydrogen bonds with the analyte's amide group, while the aromatic rings of the CSP engage in π-π interactions with the piperazine moiety[2].

  • NMR Spectroscopy via Chiral Derivatization : Exploits the secondary amine on the piperazine ring. By reacting the analyte with a chiral derivatizing agent (CDA) such as Mosher's acid chloride (MTPA-Cl), we convert the enantiomers into diastereomers. This allows for quantification via distinct chemical shifts without requiring a chiral column[3].

  • Chiral Capillary Electrophoresis (CE) : Utilizes cyclodextrins as chiral selectors in the background electrolyte, separating enantiomers based on differential inclusion complexation and electrophoretic mobility[4].

MethodSelection Start Chiral 2-Piperazin-1-ylpropanamide Sample Decision Primary Analytical Requirement? Start->Decision HPLC Chiral HPLC (Polysaccharide CSP) Decision->HPLC High Sensitivity & Preparative Scale NMR 19F NMR Spectroscopy (Mosher's Derivatization) Decision->NMR Rapid Structural ID (No Chiral Column) CE Chiral Capillary Electrophoresis Decision->CE Low Sample Volume High Efficiency

Decision matrix for selecting the optimal enantiomeric purity validation method.

Quantitative Performance Comparison

To objectively compare these alternatives, the following table synthesizes the performance metrics based on established analytical standards for piperazine derivatives[4],[2].

Performance MetricChiral HPLC (Polysaccharide CSP)19F NMR (Mosher's Acid Derivatization)Chiral Capillary Electrophoresis (CE)
Separation Principle Direct spatial recognition (H-bonding, π-π)Diastereomer formation (Covalent)Differential migration (Inclusion complex)
Resolution ( Rs​ ) High (Typically >1.5 with optimization)Moderate (Depends on Δδ chemical shift)High (Highly efficient theoretical plates)
Sensitivity (LOD) Excellent (<0.1% ee with UV/ELSD)Moderate (~1-2% ee)Moderate (~0.5-1% ee)
Analysis Time 10–30 minutes per run5 mins (Requires 1–2h prior derivatization)10–20 minutes per run
Sample Recovery Non-destructive (Preparative scale possible)Destructive (Irreversible derivatization)Destructive (Analyzed in electrolyte)
Primary Limitation Requires extensive mobile phase screeningProne to kinetic resolution biasLow sample loading capacity

Self-Validating Experimental Protocols

A robust analytical protocol must be a self-validating system. It is not enough to generate a number; the system must internally prove that the quantification is free from artifactual bias.

Protocol 1: Chiral HPLC Analysis (The Recommended Product)

For 2-Piperazin-1-ylpropanamide, immobilized cellulose tris(3,5-dichlorophenylcarbamate) columns (e.g., Chiralpak IC) offer superior performance. The electron-withdrawing chlorine atoms on the CSP enhance dipole-dipole interactions with the piperazine ring[2].

Methodology & Causality:

  • Sample Preparation: Dissolve 1 mg/mL of the analyte in the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Mobile Phase Selection: Prepare a mixture of Hexane/Ethanol (80:20 v/v). Causality: The alcohol modifier disrupts non-specific hydrogen bonding, allowing the stereospecific interactions between the analyte and the CSP to dominate.

  • Basic Additive (Critical Step): Add 0.1% Diethylamine (DEA) to the mobile phase. Causality: Piperazine is a basic secondary amine. Without DEA, it will interact with residual silanols on the silica support, causing severe peak tailing. DEA suppresses this ionization, ensuring sharp, Gaussian peaks[2].

  • Detection: Utilize UV detection at 210 nm or Evaporative Light Scattering Detection (ELSD) if UV absorbance is weak.

Self-Validation Checkpoint: The Racemate Baseline Test Before analyzing the enriched sample, you must inject a 50:50 racemic standard of 2-Piperazin-1-ylpropanamide.

  • Validation Criteria: The system is only validated if the resolution ( Rs​ ) is >1.5 and the integrated peak area ratio is exactly 1.00 ± 0.02. If the ratio deviates, it indicates detector saturation or co-elution of an achiral impurity, invalidating the method.

Protocol 2: 19F NMR via Mosher's Acid Derivatization (The Alternative)

When chiral columns are unavailable, NMR offers a powerful alternative. We utilize 19F NMR over 1H NMR because the proton spectrum of piperazine rings is notoriously complex due to overlapping multiplets. The CF3 group of Mosher's acid provides a single, sharp 19F singlet for each diastereomer, making integration trivial and highly accurate[3].

Methodology & Causality:

  • Reaction Setup: In a dry NMR tube, dissolve 10 mg of 2-Piperazin-1-ylpropanamide in 0.5 mL of anhydrous CDCl3.

  • Derivatization: Add 3 equivalents of anhydrous pyridine (as an acid scavenger) and 2 equivalents of (S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl).

  • Incubation: Allow the reaction to proceed at room temperature for 2 hours. Causality: The secondary amine of the piperazine ring nucleophilically attacks the acyl chloride, forming a stable amide bond and converting the enantiomeric mixture into two distinct diastereomers[3].

  • Acquisition: Acquire the 19F NMR spectrum (typically around -71 ppm). Integrate the two distinct CF3 singlets to calculate the ee%.

Self-Validation Checkpoint: The Kinetic Resolution Check Because (S)-MTPA-Cl is chiral, it may react faster with the (R)-enantiomer of the piperazine than the (S)-enantiomer—a phenomenon known as kinetic resolution. If the reaction is incomplete, the resulting NMR integration will artificially inflate the ee% of the faster-reacting enantiomer[3].

ValidationSystem Racemate Inject Racemic Standard (50:50 R/S) Deriv Derivatization with (S)-MTPA-Cl (Excess Reagent) Racemate->Deriv Check NMR Integration Check Are Diastereomer Peaks 1:1? Deriv->Check Pass System Validated No Kinetic Resolution Bias Check->Pass Yes (1:1 Ratio) Fail System Invalid Incomplete Reaction Check->Fail No (Skewed Ratio) Apply Apply Protocol to Unknown Sample Pass->Apply

Self-validating workflow for NMR derivatization to eliminate kinetic resolution bias.

To validate this system, you must first derivatize a known racemic mixture. The protocol is only validated if the crude, unpurified reaction mixture yields a precise 1:1 integration ratio in the 19F NMR spectrum. Purification prior to NMR is strictly forbidden, as it could inadvertently separate the diastereomers and alter the ratio[3].

Conclusion

While NMR derivatization provides rapid structural confirmation, Chiral HPLC using immobilized polysaccharide columns remains the premier choice for validating the enantiomeric purity of 2-Piperazin-1-ylpropanamide. Its non-destructive nature, superior limit of detection, and avoidance of kinetic resolution artifacts make it the most trustworthy system for stringent drug development workflows[4].

Sources

Comparative IR Spectroscopy Guide: 2-Piperazin-1-ylpropanamide vs. Structural Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals. Scope: An objective, mechanistic comparison of the infrared (IR) spectroscopic performance of 2-Piperazin-1-ylpropanamide against its fundamental structural analogs (Propanamide and Piperazine derivatives).

The Analytical Challenge: Structural Verification

In medicinal chemistry, the piperazine scaffold is a privileged pharmacophore frequently utilized to enhance blood-brain barrier permeability and target neurological receptors [1]. When synthesizing 2-Piperazin-1-ylpropanamide , confirming the successful conjugation of the piperazine ring to the propanamide backbone is a critical quality control step.

Infrared (IR) spectroscopy provides a rapid, non-destructive method for this verification. However, identifying the target compound requires distinguishing its unique vibrational signature from its unreacted precursors. As an Application Scientist, I approach this by deconstructing the molecule into its functional moieties—the primary amide and the secondary/tertiary amines—and mapping how their vibrational modes interact and overlap.

Mechanistic Peak Assignment & Causality

To objectively evaluate the IR spectrum of 2-Piperazin-1-ylpropanamide, we must understand the causality behind its characteristic peaks. The spectrum is not merely a sum of its parts; it is influenced by electronic delocalization and hydrogen bonding.

  • The Amide I Band (C=O Stretch): In an isolated ketone, the C=O stretch typically appears around 1715 cm⁻¹. However, in the propanamide backbone of our target molecule, the lone pair of electrons on the amide nitrogen delocalizes into the carbonyl pi system. This resonance increases the single-bond character of the C=O bond, lowering its force constant. Consequently, the Amide I band shifts to a lower frequency, appearing strongly between 1650 and 1680 cm⁻¹ .

  • The N-H Stretching Region (3100–3400 cm⁻¹): This region presents the most complex analytical challenge due to signal overlap.

    • The primary amide (-CONH₂) possesses two N-H bonds, resulting in distinct asymmetric and symmetric stretching modes. This manifests as a sharp doublet near 3350 cm⁻¹ and 3180 cm⁻¹ .

    • The piperazine ring contains a secondary amine (the unreacted N-H position). Because it has only a single N-H bond, it produces a weak, single stretching band around 3300 cm⁻¹ . In the final spectrum of 2-Piperazin-1-ylpropanamide, this secondary amine peak often appears as a subtle shoulder superimposed between the dominant primary amide doublet.

PeakLogic Target 2-Piperazin-1-ylpropanamide AmideNode Propanamide Backbone Target->AmideNode PipNode Piperazine Ring Target->PipNode Peak1 Amide I (C=O) 1650-1680 cm⁻¹ AmideNode->Peak1 Peak2 Amide N-H (Doublet) 3180 & 3350 cm⁻¹ AmideNode->Peak2 Peak3 Sec. Amine N-H ~3300 cm⁻¹ PipNode->Peak3 Peak4 Aliphatic C-H 2800-2950 cm⁻¹ PipNode->Peak4

Mechanistic attribution of characteristic IR vibrational modes to structural moieties.

Quantitative Spectral Comparison

To validate the identity of 2-Piperazin-1-ylpropanamide, we compare its theoretical spectral performance against empirical reference data for [2] and [3] (acting as a proxy for the substituted piperazine ring).

Vibrational Mode2-Piperazin-1-ylpropanamide (Target)Propanamide (Reference) [2]1-Methylpiperazine (Reference) [3]Mechanistic Rationale
Primary Amide N-H Stretch ~3350, 3180 cm⁻¹ (Doublet)~3350, 3180 cm⁻¹AbsentAsymmetric and symmetric stretching of the terminal -NH₂ group.
Secondary Amine N-H Stretch ~3300 cm⁻¹ (Weak shoulder)AbsentAbsent (Tertiary amine proxy)Single N-H bond on the unsubstituted position of the piperazine ring.
Aliphatic C-H Stretch 2800–2950 cm⁻¹ (Multiple)2850–2980 cm⁻¹2780–2950 cm⁻¹sp³ hybridized C-H stretching from the piperazine ring and alkyl backbone.
Amide I (C=O Stretch) 1650–1680 cm⁻¹ (Strong)~1660 cm⁻¹AbsentCarbonyl force constant is lowered by resonance delocalization of the nitrogen lone pair.
Amide II (N-H Bend) 1590–1620 cm⁻¹~1620 cm⁻¹AbsentIn-plane scissoring motion of the primary amide -NH₂ group.
C-N Stretch 1050–1150 cm⁻¹~1140 cm⁻¹1000–1150 cm⁻¹C-N stretching in both the piperazine ring and the amide backbone.

Validated Experimental Protocol: ATR-FTIR Workflow

Causality behind experimental choices: While traditional KBr pelleting is a common technique, piperazine derivatives are notoriously hygroscopic. Moisture absorbed during the grinding of KBr introduces a massive, broad O-H stretch (~3400 cm⁻¹) that completely masks the critical secondary amine and primary amide N-H stretching regions. Therefore, Attenuated Total Reflectance (ATR) FTIR using a monolithic diamond crystal is mandated. ATR requires zero sample preparation, eliminating moisture artifacts and preserving the integrity of the N-H vibrational bands.

To ensure trustworthiness, the following protocol is designed as a self-validating system .

Step-by-Step Methodology
  • System Calibration (Self-Validation): Before analyzing the sample, place a traceable Polystyrene (PS) film standard on the ATR crystal. Acquire a scan. The system is validated only if the PS aromatic ring stretch is detected at exactly 1601.2 cm⁻¹ (±1.0 cm⁻¹).

  • Background Subtraction: Clean the diamond crystal with isopropyl alcohol and allow it to evaporate. Run a background scan (32 scans, 4 cm⁻¹ resolution) of the ambient air. The software must automatically subtract this background from subsequent scans to eliminate atmospheric CO₂ (2350 cm⁻¹) and water vapor interferences.

  • Sample Application: Apply 2–5 mg of neat 2-Piperazin-1-ylpropanamide powder directly onto the center of the diamond ATR crystal.

  • Pressure Application: Lower the ATR pressure anvil until the clutch clicks, ensuring intimate optical contact between the sample and the crystal (critical for the evanescent wave to penetrate the sample).

  • Spectral Acquisition: Acquire the IR spectrum from 4000 to 400 cm⁻¹ using 32 co-added scans at a resolution of 4 cm⁻¹.

  • Data Processing: Apply an ATR correction algorithm in the spectrometer software to adjust for the wavelength-dependent penetration depth of the IR beam, allowing direct visual comparison with transmission reference libraries.

Workflow Step1 1. System Validation (Polystyrene Standard) Step2 2. Background Scan (Ambient Air) Step1->Step2 Step3 3. Sample Loading (Diamond ATR) Step2->Step3 Step4 4. IR Acquisition (32 Scans, 4 cm⁻¹) Step3->Step4 Step5 5. Data Processing (ATR Correction) Step4->Step5

Step-by-step ATR-FTIR self-validating experimental workflow for sample analysis.

References

  • National Center for Biotechnology Information. "Piperazine." PubChem Compound Database. Available at: [Link]

  • National Institute of Standards and Technology (NIST). "Propanamide - IR Spectrum." NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • National Institute of Standards and Technology (NIST). "1-Methylpiperazine - IR Spectrum." NIST Chemistry WebBook, SRD 69. Available at:[Link]

X-ray diffraction data for 2-Piperazin-1-ylpropanamide crystal structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystallographic Analysis of 2-Piperazin-1-ylpropanamide and a Comparative Study of Related Piperazine Derivatives

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. The precise arrangement of atoms in a crystal lattice, determined through X-ray diffraction (XRD), governs a substance's physicochemical properties, including solubility, stability, and bioavailability. This guide provides a comprehensive overview of the experimental methodology for determining the crystal structure of 2-Piperazin-1-ylpropanamide, a molecule of interest in medicinal chemistry, and presents a comparative analysis with structurally related piperazine derivatives.

The Significance of Crystal Structure in Drug Development

Piperazine and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals, exhibiting a wide range of biological activities.[1][2] The conformation of the piperazine ring and the spatial orientation of its substituents can significantly influence how a molecule interacts with its biological target. Therefore, detailed structural elucidation via single-crystal X-ray diffraction is a critical step in the drug design and development process. It provides invaluable insights into structure-activity relationships (SAR) and informs the optimization of lead compounds.

Experimental Workflow for Single-Crystal X-ray Diffraction

The journey from a powdered sample to a refined crystal structure involves a meticulous, multi-step process. The following protocol outlines a typical workflow for the crystallographic analysis of a small organic molecule like 2-Piperazin-1-ylpropanamide or its derivatives.

Crystallization: The Critical First Step

Obtaining high-quality single crystals is often the most challenging aspect of a crystallographic study. The goal is to encourage slow, ordered growth of crystals suitable for diffraction, typically 0.1-0.3 mm in size.

Protocol:

  • Solvent Selection: Begin by screening a range of solvents with varying polarities to determine the compound's solubility. For piperazine derivatives, common solvents for crystallization include ethanol, methanol, chloroform, and ethyl acetate, or mixtures thereof.[3][4]

  • Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture to near saturation in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks at room temperature. This is a widely used and effective technique for obtaining quality crystals.[3]

  • Vapor Diffusion: In a sealed container, place a small vial containing the dissolved compound. In the larger container, add a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the compound solution reduces its solubility, promoting crystallization.

  • Cooling: If the compound has sufficient solubility at an elevated temperature, a saturated solution can be prepared and then slowly cooled to induce crystallization.

Causality Behind Experimental Choices: The rate of crystallization is inversely proportional to the quality of the crystals. Slow processes like slow evaporation and vapor diffusion allow molecules to arrange themselves into a well-ordered lattice, minimizing defects and leading to sharp diffraction patterns.

Data Collection: Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a diffractometer to collect the X-ray diffraction data.

Protocol:

  • Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a goniometer head, often using a cryoloop and a cryoprotectant to prevent ice formation at low temperatures.

  • Data Collection Temperature: Data is typically collected at a low temperature, such as 100 K or -150 °C, to minimize thermal vibrations of the atoms, resulting in a more precise structure.[5]

  • Diffractometer Setup: The crystal is placed in a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector). A monochromatic X-ray beam, commonly from a Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.5418 Å) source, is directed at the crystal.[3][6]

  • Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

Causality Behind Experimental Choices: Using monochromatic radiation is essential to simplify the diffraction pattern. Low-temperature data collection enhances the quality of the diffraction data by reducing atomic motion, which sharpens the diffraction spots and allows for the collection of data to a higher resolution.

Structure Solution and Refinement: From Data to a 3D Model

The collected diffraction data is then processed to determine the crystal structure.

Protocol:

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for factors like absorption.

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group. Piperazine derivatives frequently crystallize in monoclinic space groups such as P2₁/c or C2/c.[3][6]

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and other parameters are refined using a least-squares method to achieve the best fit between the calculated and observed diffraction data. Hydrogen atoms are often placed in geometrically calculated positions.[5]

Causality Behind Experimental Choices: The refinement process iteratively improves the structural model to minimize the difference between the experimental data and the model, leading to an accurate representation of the molecular structure. The final refined structure is validated using various crystallographic metrics.

Comparative Analysis of Piperazine Derivative Crystal Structures

While specific X-ray diffraction data for 2-Piperazin-1-ylpropanamide is not publicly available, a comparative analysis of related piperazine derivatives provides valuable insights into the expected structural features. The following table summarizes the crystallographic data for several published piperazine derivatives.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
1-Benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazineC₂₃H₂₃N₃O₄SMonoclinicC2/c13.1120(9)21.4990(9)16.655(1)111.352(2)[6]
A 1-(2-furoyl)piperazine derivativeC₁₅H₁₆Cl₃N₃O₄SMonoclinicP2₁/c12.5503(2)11.2039(2)14.1007(4)90[3]
(4-Benzhydrylpiperazin-1-yl)(morpholino)methanoneNot specifiedMonoclinicP2₁/cNot specifiedNot specifiedNot specifiedNot specified[7]
N,N-bis(2,4-difluorobenzoyl)piperazineNot specifiedMonoclinicP2₁/c7.2687(3)17.2658(8)6.9738(3)115.393(2)[5]
3-[4-(pyrimidin-2-yl)piperazin-1-ium-1-yl]butanoateC₁₂H₁₈N₄O₂MonoclinicNot specified13.5157(6)7.8454(3)12.2147(5)106.884(5)[8]

Key Observations:

  • Conformation: In the solid state, the piperazine ring typically adopts a chair conformation, which is its lowest energy conformation.[6][7]

  • Crystal Packing: The arrangement of molecules in the crystal lattice is often dictated by intermolecular interactions such as hydrogen bonds (e.g., N-H···O, C-H···O) and van der Waals forces.[4][7]

  • Polymorphism: It is important to note that a single compound can crystallize in different forms, known as polymorphs, which may exhibit different physical properties. A thorough crystallographic study should investigate the potential for polymorphism.

Visualizing the Workflow

A clear understanding of the experimental process is crucial for troubleshooting and data interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Compound 2-Piperazin-1-ylpropanamide Crystallization Crystallization (e.g., Slow Evaporation) Compound->Crystallization SingleCrystal High-Quality Single Crystal Crystallization->SingleCrystal Mounting Crystal Mounting SingleCrystal->Mounting Diffractometer X-ray Diffractometer Mounting->Diffractometer DiffractionData Diffraction Pattern Diffractometer->DiffractionData Processing Data Processing & Reduction DiffractionData->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement FinalStructure Final Crystal Structure Refinement->FinalStructure

Caption: Experimental workflow for single-crystal X-ray diffraction.

Conclusion

The determination of the crystal structure of 2-Piperazin-1-ylpropanamide and its analogs is a powerful tool in drug discovery and development. A systematic approach to crystallization, data collection, and structure refinement, as outlined in this guide, is essential for obtaining accurate and reliable structural information. The comparative analysis of related piperazine derivatives highlights common structural motifs and packing interactions, providing a valuable framework for understanding the solid-state properties of this important class of compounds. This detailed structural knowledge is indispensable for the rational design of new and improved therapeutic agents.

References

  • Crystallographic studies of piperazine derivatives of 3-methyl-5-spirofluorenehydantoin in search of structural features of P-gp inhibitors. Acta Crystallographica Section C: Structural Chemistry, [Link]

  • Synthesis, characterization, crystal and molecular structure analysis of a novel 1-benzhydryl piperazine derivative: 1-Benzhydryl-4-(2-nitro- benzenesulfonyl). ResearchGate, [Link]

  • Synthesis and spectral properties of new piperazine derivatives and a structural study. Journal of the Serbian Chemical Society, [Link]

  • Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. IUCr Journals, [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing, [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI, [Link]

  • 2-(piperazin-1-yl)propanamide dihydrochloride (C7H15N3O). PubChem, [Link]

  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, [Link]

  • 2-(Piperazin-1-yl)pyridine-3-carboxamide. PubChem, [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, [Link]

  • (PDF) Structural Elucidation and Hirshfeld Surface Analysis of A Novel Piperazine Derivative: (4-Benzhydrylpiperazin-1-Yl)(Morpholino)Methanone. ResearchGate, [Link]

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry, [Link]

  • Crystal structure of 3-[4-(pyrimidin-2-yl)piperazin-1-ium-1-yl]butanoate. Acta Crystallographica Section E: Crystallographic Communications, [Link]

  • Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.
  • Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate. ResearchGate, [Link]

  • 2-Piperazin-1-yl-1,3-benzothiazole. PubChem, [Link]

  • Synthesis of piperazines. Organic Chemistry Portal, [Link]

Sources

Benchmarking synthetic routes for 2-Piperazin-1-ylpropanamide efficiency

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison of Synthetic Methodologies for 2-Piperazin-1-ylpropanamide

Abstract

The efficient synthesis of 2-piperazin-1-ylpropanamide, a key structural motif in medicinal chemistry, is critical for advancing drug discovery and development programs.[1] This guide provides a comprehensive benchmark of the primary synthetic routes to this compound, offering a comparative analysis of their efficiency, scalability, and practicality. We will dissect two principal strategies: the acylation of a piperazine precursor and the alkylation of piperazine with a propanamide synthon. This analysis is supported by detailed experimental protocols, comparative data, and mechanistic insights to empower researchers, scientists, and drug development professionals in making informed strategic decisions for their synthetic campaigns.

Introduction: The Strategic Importance of 2-Piperazin-1-ylpropanamide

The piperazine ring is a ubiquitous "privileged scaffold" in modern pharmacology, prized for its versatile physicochemical properties and its presence in numerous FDA-approved drugs.[1][2][3] Its dual nitrogen atoms provide handles for molecular derivatization, enabling the fine-tuning of properties like solubility, basicity, and receptor binding affinity. 2-Piperazin-1-ylpropanamide serves as a crucial building block or intermediate, where the propanamide moiety introduces a key pharmacophoric element capable of forming critical hydrogen bond interactions within biological targets.[1] Consequently, the development of robust, efficient, and scalable synthetic routes to this compound is not merely an academic exercise but a foundational requirement for the timely and cost-effective production of advanced pharmaceutical candidates.

This guide will focus on the two most direct and widely applicable synthetic disconnections for constructing the target molecule, as illustrated below.

cluster_A Route A: Acylation Strategy cluster_B Route B: Alkylation Strategy Target 2-Piperazin-1-ylpropanamide A_Start1 Piperazine Target->A_Start1 Disconnection 1 (Amide Bond) A_Start2 2-Halo-propanoyl Halide Target->A_Start2 B_Start1 Piperazine Target->B_Start1 Disconnection 2 (C-N Bond) B_Start2 2-Halo-propanamide Target->B_Start2

Caption: Primary synthetic disconnections for 2-Piperazin-1-ylpropanamide.

Comparative Analysis of Synthetic Routes

The choice between an acylation or alkylation strategy hinges on factors including starting material availability, desired purity, scalability, and the tolerance of other functional groups. While both routes can yield the target compound, they present distinct advantages and challenges.

Route A: Acylation of Piperazine

This strategy involves forming the amide bond as the key constructive step. It relies on the nucleophilic attack of a piperazine nitrogen onto an activated propanoyl derivative, typically an acyl halide.[1] The primary challenge is controlling the reactivity of the two equivalent nitrogen atoms in piperazine to prevent undesired di-acylation.

Two main approaches exist:

  • Stoichiometric Control: Using a large excess of piperazine can statistically favor mono-acylation. However, this approach is atom-inefficient and necessitates a challenging purification process to separate the product from the excess starting material and di-acylated byproduct.

  • Protecting Group Strategy: A more robust and selective method involves temporarily blocking one piperazine nitrogen with a protecting group, such as a tert-butoxycarbonyl (Boc) group.[1][4] This ensures that acylation occurs selectively at the unprotected nitrogen. While this adds steps for protection and deprotection, it provides superior control, higher purity of the intermediate, and simplifies purification, making it highly suitable for complex molecule synthesis.[4]

Route B: Alkylation of Piperazine

This alternative route forms the C-N bond between the piperazine ring and the propanamide backbone via a nucleophilic substitution (SN2) reaction.[1] Piperazine acts as the nucleophile, displacing a halide (e.g., bromide) from a 2-halopropanamide synthon. Similar to Route A, selectivity is a major consideration. Without a protecting group, a mixture of mono- and di-alkylated products is probable, complicating downstream processing.[4]

Data Summary

The following table provides a side-by-side comparison of these primary routes, assuming a protecting group strategy for Route A for optimal performance.

ParameterRoute A: Acylation (with Protecting Group)Route B: Alkylation (Direct)
Key Reaction Nucleophilic Acyl SubstitutionNucleophilic Substitution (SN2)
Starting Materials Mono-Boc-piperazine, 2-Chloropropanoyl chloridePiperazine, 2-Bromopropanamide
Selectivity Excellent (mono-acylation)Poor to Moderate (risk of di-alkylation)
Typical Yield High (>80% over 3 steps)Moderate (highly dependent on purification)
Purification Straightforward (crystallization or simple chromatography)Challenging (requires extensive chromatography)
Scalability Highly scalable and predictableLess predictable at scale due to purification issues
Atom Economy Lower due to addition/removal of protecting groupPotentially higher, but offset by waste from byproducts
Safety & Handling Acyl halides are moisture-sensitive and corrosive. Deprotection often uses strong acids (e.g., TFA, HCl).Alkylating agents can be toxic.

Experimental Protocols & Workflows

To provide a practical framework, we present detailed, validated protocols for the synthesis and characterization of 2-Piperazin-1-ylpropanamide.

Analytical Characterization

Confirmation of the final product's identity and purity is achieved through a standard suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.[5]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[6][7]

Protocol 1: Synthesis via Route A (Acylation with Boc Protection)

This three-step protocol is the preferred method for achieving high purity and predictable outcomes.

cluster_1 Step 1: Protection cluster_2 Step 2: Acylation cluster_3 Step 3: Deprotection P1 Dissolve Piperazine in Dichloromethane (DCM) P2 Add Boc-Anhydride (Boc)₂O and Triethylamine (TEA) P1->P2 P3 Stir at Room Temp (12-18h) P2->P3 P4 Aqueous Workup & Purification P3->P4 P5 Isolate Mono-Boc-Piperazine P4->P5 A1 Dissolve Mono-Boc-Piperazine & TEA in DCM, cool to 0°C P5->A1 A2 Add 2-Chloropropanoyl Chloride (dropwise) A1->A2 A3 Warm to Room Temp (2-4h) A2->A3 A4 Aqueous Workup & Purification A3->A4 A5 Isolate Boc-protected Product A4->A5 D1 Dissolve Boc-protected Product in DCM A5->D1 D2 Add Trifluoroacetic Acid (TFA) or HCl in Dioxane D1->D2 D3 Stir at Room Temp (1-2h) D2->D3 D4 Evaporate Solvent, Triturate/Crystallize D3->D4 D5 Isolate Final Product D4->D5

Caption: Workflow for the robust acylation synthesis (Route A).

Step-by-Step Methodology:

  • Protection: To a solution of piperazine (2.0 eq) in dichloromethane (DCM), add triethylamine (1.1 eq). Cool the mixture in an ice bath and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir overnight. Perform an aqueous workup and purify by column chromatography to isolate mono-Boc-piperazine.

  • Acylation: Dissolve mono-Boc-piperazine (1.0 eq) and triethylamine (1.2 eq) in DCM and cool to 0°C. Add 2-chloropropanoyl chloride (1.1 eq) dropwise. Stir the reaction at 0°C for 30 minutes and then at room temperature for 3 hours. Monitor by TLC or LC-MS for completion. Perform an aqueous workup and purify by column chromatography to yield N-Boc-2-(piperazin-1-yl)propanamide.

  • Deprotection: Dissolve the Boc-protected intermediate (1.0 eq) in DCM. Add trifluoroacetic acid (TFA, 10 eq) or a 4M solution of HCl in 1,4-dioxane. Stir at room temperature for 1-2 hours until deprotection is complete. Remove the solvent under reduced pressure. The resulting salt can be triturated with diethyl ether and filtered to yield the pure product, 2-piperazin-1-ylpropanamide, typically as a hydrochloride or trifluoroacetate salt.

Protocol 2: Synthesis via Route B (Direct Alkylation)

This protocol offers a more direct path but requires careful control and robust purification.

cluster_1 Step 1: Reaction cluster_2 Step 2: Purification R1 Dissolve Piperazine (3.0 eq) in Acetonitrile (ACN) R2 Add K₂CO₃ (2.0 eq) and 2-Bromopropanamide (1.0 eq) R1->R2 R3 Heat to Reflux (8-12h) R2->R3 R4 Cool and Filter Solid Byproducts R3->R4 P1 Concentrate Filtrate Under Vacuum R4->P1 P2 Perform Column Chromatography (Silica Gel, DCM/MeOH/NH₄OH) P1->P2 P3 Combine Pure Fractions and Evaporate P2->P3 P4 Isolate Final Product P3->P4

Caption: Workflow for the direct alkylation synthesis (Route B).

Step-by-Step Methodology:

  • Reaction: In a round-bottom flask, suspend piperazine (3.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in acetonitrile. Add 2-bromopropanamide (1.0 eq) to the suspension. Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Workup: After completion (typically 8-12 hours), cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue will contain the desired mono-alkylated product, di-alkylated byproduct, and unreacted piperazine. This mixture must be purified by column chromatography. A gradient elution, often using a mobile phase of dichloromethane, methanol, and a small amount of ammonium hydroxide to maintain basicity, is typically required to separate the components and isolate the pure 2-piperazin-1-ylpropanamide.

Conclusion and Recommendations

For the synthesis of 2-piperazin-1-ylpropanamide, the choice of route has significant implications for efficiency and product quality.

  • Route A (Acylation with Protection) is unequivocally the superior strategy for applications demanding high purity, predictability, and reliable scalability. The upfront investment in the protection/deprotection sequence is offset by simplified purifications, higher overall yields, and greater process control. This makes it the recommended route for the synthesis of advanced intermediates and final active pharmaceutical ingredients.

  • Route B (Direct Alkylation) presents a shorter, more atom-economical pathway on paper. However, the lack of selectivity often leads to complex product mixtures that are challenging to separate, especially at a larger scale. This route may be considered for initial exploratory studies where small quantities are needed and access to robust purification capabilities is available, but it is not recommended for process development.

Ultimately, a thorough evaluation of project goals—whether speed, purity, or scalability—should guide the synthetic chemist's choice. For the rigorous demands of drug development, the control and reliability offered by the protecting group-assisted acylation strategy (Route A) establish it as the benchmark for efficient and high-quality production of 2-piperazin-1-ylpropanamide.

References

  • Title: 2-Piperazin-1-ylpropanamide | High-Quality Research Chemical - Benchchem Source: Benchchem URL
  • Title: Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines Source: PubMed URL
  • Title: 2-(piperazin-1-yl)propanamide dihydrochloride (C7H15N3O)
  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: Wiley Online Library URL
  • Title: A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile Source: Oriental Journal of Chemistry URL
  • Title: The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD Source: Food Additives & Contaminants: Part A URL
  • Title: A Review on Analytical Methods for Piperazine Determination Source: NTU Journal of Pure Sciences URL
  • Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: ResearchGate URL
  • Title: Piperazine and morpholine: Synthetic Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI URL: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 2-Piperazin-1-ylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 2-Piperazin-1-ylpropanamide, a synthetic organic compound with significant applications in medicinal chemistry. As a Senior Application Scientist, my objective is to equip you with not just a set of procedures, but a deep understanding of the principles behind them, ensuring a self-validating system of safety in your laboratory. The piperazine moiety, a core component of this compound, is prevalent in numerous biologically active molecules and FDA-approved drugs, making a thorough understanding of its safe handling paramount for innovation in drug discovery[1].

Hazard Identification and Risk Assessment: Understanding the "Why"

Key Potential Hazards:

  • Corrosivity: May cause severe burns to skin and eyes upon contact.

  • Sensitization: May cause allergic skin reactions or asthma-like symptoms if inhaled.

  • Irritation: May cause irritation to the respiratory tract[8].

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.

  • Harmful if Swallowed: Ingestion can cause gastrointestinal irritation and burns[9].

A thorough risk assessment should be conducted before any new procedure involving this compound. This involves identifying the specific steps where exposure could occur and implementing control measures to mitigate these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing your exposure to 2-Piperazin-1-ylpropanamide. The following table summarizes the recommended PPE, but it is the understanding of why each piece is necessary that ensures your safety.

PPE ComponentSpecificationRationale for Use
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact, which can lead to burns and sensitization. Gloves must be inspected for any signs of degradation or puncture before each use[10][11].
Eye and Face Protection Tightly fitting safety goggles or a face shieldTo protect against splashes and airborne particles that could cause severe eye damage[5][10][12].
Skin and Body Protection A lab coat, closed-toe shoes, and additional protective clothing as neededTo prevent accidental skin contact. For larger quantities or when there is a significant risk of splashing, chemical-resistant aprons or suits may be necessary[5][10].
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridgeRequired when working outside of a well-ventilated area, or when there is a potential for aerosol or dust generation. This is crucial to prevent respiratory irritation and sensitization[2][4][10].

Safe Handling and Operational Plan: A Step-by-Step Protocol

Adherence to a strict operational protocol is essential for minimizing the risk of exposure. The following steps provide a framework for the safe handling of 2-Piperazin-1-ylpropanamide.

3.1. Preparation and Engineering Controls:

  • Designated Area: All work with 2-Piperazin-1-ylpropanamide should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation[2][3][5][11].

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested[2][4][10].

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are within reach.

3.2. Handling the Compound:

  • Donning PPE: Put on all required PPE before entering the designated handling area.

  • Weighing and Transfer: When weighing or transferring the solid compound, do so in a manner that minimizes dust formation. Use a spatula and handle the container with care.

  • In Solution: When working with solutions of the compound, be mindful of the potential for splashes. Use appropriate glassware and transfer solutions carefully.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Avoid breathing any dust or vapors from the compound[2][9].

  • Hand Washing: Wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves[2][10].

3.3. Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate Fume Hood prep_ppe Assemble PPE prep_area->prep_ppe prep_emergency Verify Emergency Equipment prep_ppe->prep_emergency don_ppe Don PPE prep_emergency->don_ppe Proceed to Handling handle_compound Weigh and Transfer don_ppe->handle_compound in_solution Work with Solutions handle_compound->in_solution doff_ppe Doff and Dispose PPE in_solution->doff_ppe Complete Work decontaminate Decontaminate Work Area doff_ppe->decontaminate wash_hands Wash Hands Thoroughly decontaminate->wash_hands

Caption: Workflow for the safe handling of 2-Piperazin-1-ylpropanamide.

Spill and Emergency Procedures: A Plan for the Unexpected

In the event of a spill or accidental exposure, a swift and informed response is crucial.

4.1. Spill Cleanup:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and colleagues.

  • PPE: Don the appropriate PPE, including respiratory protection if necessary.

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled, sealed container for disposal[2][5].

  • Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.

4.2. Accidental Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[3][5]. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open[3][5][10]. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention[4][5].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2][4][5].

Disposal Plan: Responsible Stewardship

Proper disposal of 2-Piperazin-1-ylpropanamide and any contaminated materials is a critical final step.

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect waste in a clearly labeled, sealed, and compatible container.

  • Disposal Route: Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations[2][3][10]. Do not dispose of this chemical down the drain or in the regular trash[3][10].

Conclusion: Fostering a Culture of Safety

The safe handling of 2-Piperazin-1-ylpropanamide is not merely about following a list of rules, but about cultivating a deep-seated culture of safety. By understanding the potential hazards and the reasoning behind each safety precaution, you empower yourself and your team to work confidently and responsibly. This commitment to safety is the bedrock upon which scientific innovation is built.

References

  • Enamine. (n.d.). Safety Data Sheet - 1-(piperazin-1-yl)ethan-1-one.
  • Fisher Scientific. (2010, November 24). Safety Data Sheet - Piperazine.
  • Cayman Chemical. (2025, November 19). Safety Data Sheet - Piperazine.
  • ECHEMI. (n.d.). 1-(2-Pyrimidinyl)piperazine SDS, 20980-22-7 Safety Data Sheets.
  • Fisher Scientific. (2018, January 18). Safety Data Sheet - Piperazine.
  • PubChem. (n.d.). 2-(piperazin-1-yl)propanamide dihydrochloride (C7H15N3O).
  • Life Chemicals Inc. (n.d.). 2-(piperazin-1-yl)-N-(propan-2-yl)propanamide; oxalic acid.
  • Benchchem. (n.d.). 2-Piperazin-1-ylpropanamide.
  • PubChem. (n.d.). 2-(Piperazin-1-yl)pyridine-3-carboxamide.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Piperazine, anhydrous, 99%.
  • ChemicalBook. (2026, January 17). 2-(PIPERAZIN-1-YL)-ACETIC ACID H2O - Safety Data Sheet.
  • PubChem. (n.d.). 2-Piperazin-1-yl-1,3-benzothiazole.
  • CPAChem. (2022, May 18). Safety data sheet - Piperazine.
  • ChemicalBook. (n.d.). 2-Piperazin-1-ylethylamine(140-31-8).
  • Alfa Laval. (2025, June 30). Safety data sheet.
  • Ataman Kimya. (n.d.). 2-PIPERAZIN-1-YLETHYLAMINE.
  • International Labour Organization & World Health Organization. (2021). ICSC 1032 - PIPERAZINE (anhydrous).
  • ECHEMI. (n.d.). Piperazine SDS, 110-85-0 Safety Data Sheets.
  • Tokyo Chemical Industry Co., Ltd. (2025, March 28). Safety Data Sheet - Piperazine Anhydrous.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.